molecular formula C8H4N2O B1628018 Furo[3,2-C]pyridine-7-carbonitrile CAS No. 603302-76-7

Furo[3,2-C]pyridine-7-carbonitrile

Número de catálogo: B1628018
Número CAS: 603302-76-7
Peso molecular: 144.13 g/mol
Clave InChI: SCAPHSPFYDTKEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Furo[3,2-C]pyridine-7-carbonitrile is a useful research compound. Its molecular formula is C8H4N2O and its molecular weight is 144.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furo[3,2-C]pyridine-7-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo[3,2-C]pyridine-7-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

furo[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-3-7-5-10-4-6-1-2-11-8(6)7/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAPHSPFYDTKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C(C=NC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591952
Record name Furo[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603302-76-7
Record name Furo[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Deep Dive: The Structural & Synthetic Architecture of Furo[3,2-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural architecture, synthetic pathways, and characterization of Furo[3,2-c]pyridine-7-carbonitrile , a critical heterocyclic scaffold in medicinal chemistry.

Structural Anatomy & Electronic Properties

The Furo[3,2-c]pyridine-7-carbonitrile core consists of a pyridine ring fused to a furan ring across the c-bond (positions 3 and 4 of the pyridine). The "7-carbonitrile" designation indicates a nitrile (-CN) group attached to the pyridine ring at position 7, which is meta to the pyridine nitrogen relative to the fusion.

Numbering & Nomenclature

Correct numbering is paramount for derivative design. The IUPAC system prioritizes the heteroatoms, starting with oxygen as position 1.

  • Position 1: Oxygen (Furan ring)

  • Position 2 & 3: Furan ring carbons[1]

  • Position 3a: Bridgehead carbon

  • Position 4: Pyridine carbon (adjacent to bridgehead)

  • Position 5: Nitrogen (Pyridine ring)

  • Position 6: Pyridine carbon

  • Position 7: Pyridine carbon (bearing the Nitrile group)[2]

  • Position 7a: Bridgehead carbon

Electronic Impact of the 7-Cyano Group

The nitrile group at C7 is a strong electron-withdrawing group (EWG). Its presence alters the physicochemical profile of the scaffold:

  • Reduced Basicity: The EWG pulls electron density from the pyridine nitrogen (N5), significantly lowering the pKa compared to the unsubstituted furo[3,2-c]pyridine. This reduces the likelihood of protonation at physiological pH, potentially improving membrane permeability.

  • Metabolic Stability: The C7 position in unsubstituted furo[3,2-c]pyridines is a common site for oxidative metabolism (hydroxylation). Blocking this site with a nitrile group enhances metabolic stability (t1/2).

  • Electrophilicity: The scaffold becomes more electron-deficient, making the C4 and C6 positions more susceptible to Nucleophilic Aromatic Substitution (SNAr), a useful property for introducing further diversity.

Structural Visualization

The following diagram illustrates the IUPAC numbering and the electronic influence of the nitrile group.

FuroPyridineStructure Figure 1: Numbering and connectivity of Furo[3,2-c]pyridine-7-carbonitrile. O1 O 1 C2 C 2 O1->C2 C3 C 3 C2->C3 double C3a C 3a C3->C3a C4 C 4 C3a->C4 C7a C 7a C3a->C7a fusion N5 N 5 C4->N5 double C6 C 6 N5->C6 C7 C 7 C6->C7 double C7->C7a CN CN C7->CN C7a->O1

Synthetic Pathways[3][4][5][6]

The most robust synthesis of the Furo[3,2-c]pyridine-7-carbonitrile core utilizes a "Build-Couple-Pair" strategy, typically starting from a functionalized pyridine precursor. The furan ring is constructed onto the pyridine ring via a Sonogashira coupling followed by a 5-endo-dig cyclization.

Retrosynthetic Analysis
  • Target: Furo[3,2-c]pyridine-7-carbonitrile[3][][5]

  • Disconnection: Furan ring closure (O1-C2 bond and C3-C3a bond).

  • Precursor: 4-Hydroxy-5-iodo-nicotinonitrile (or 4-hydroxy-3-iodo-5-cyanopyridine depending on pyridine numbering).

    • Note on Precursor Numbering: In the isolated pyridine ring, the OH is at C4, the Iodo at C3, and the Cyano at C5. This maps correctly to the fused system where the Cyano ends up at C7.

Synthetic Workflow (Step-by-Step)

Step 1: Iodination of 4-Hydroxy-nicotinonitrile To install the handle for coupling, the starting material (4-hydroxy-3-cyanopyridine) is iodinated ortho to the hydroxyl group.

  • Reagents: I2, KI, Na2CO3, H2O.

  • Outcome: 4-Hydroxy-3-iodo-5-cyanopyridine.

Step 2: Sonogashira Coupling Coupling with a terminal alkyne (typically Trimethylsilylacetylene, TMSA) introduces the carbon atoms required for the furan ring.

  • Reagents: Pd(PPh3)2Cl2 (Catalyst), CuI (Co-catalyst), Et3N (Base), DMF (Solvent).

  • Conditions: 60-80°C, inert atmosphere (N2).

  • Mechanism:[6] Oxidative addition of Pd into C-I bond -> Transmetallation with Cu-acetylide -> Reductive elimination.

Step 3: Cyclization (5-endo-dig) The pendant alkyne undergoes intramolecular cyclization with the adjacent hydroxyl group. If TMS-acetylene was used, a desilylation step (TBAF or K2CO3) usually precedes or occurs in situ with the cyclization (often CuI-mediated).

  • Reagents: CuI, Cs2CO3 or TBAF/THF.

  • Outcome: Formation of the furan ring.[7]

Visualized Workflow

SynthesisWorkflow Figure 2: Synthetic route to Furo[3,2-c]pyridine-7-carbonitrile. Start Start: 4-Hydroxy-nicotinonitrile Step1 Step 1: Iodination (I2, KI, Base) Target: 3-Iodo-4-hydroxy-5-cyanopyridine Start->Step1 Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd cat, CuI) Target: 3-(TMS-ethynyl)-intermediate Step1->Step2 Step3 Step 3: Cyclization & Desilylation (CuI, Base, Heat) Formation of Furan Ring Step2->Step3 Final Product: Furo[3,2-c]pyridine-7-carbonitrile Step3->Final

[4][5][6][7][10]

Experimental Protocol & Validation

This section provides a standardized protocol for the critical cyclization step, ensuring reproducibility.

Protocol: Copper-Mediated Cyclization

Objective: Convert 3-ethynyl-4-hydroxypyridine-5-carbonitrile to the target scaffold.

  • Preparation: In a flame-dried round-bottom flask, dissolve the alkyne precursor (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Catalyst Addition: Add CuI (10 mol%) and Cs2CO3 (2.0 eq).

  • Reaction: Heat the mixture to 80°C under nitrogen for 4–6 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS.

    • Self-Validation: The disappearance of the alkyne stretch (~2100 cm⁻¹) in IR and the appearance of furan protons in NMR confirms cyclization.

  • Workup: Cool to RT. Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), then brine. Dry over Na2SO4.

  • Purification: Flash column chromatography (SiO2, gradient 0-40% EtOAc in Hexanes).

Physicochemical Data Table
PropertyValue / DescriptionSignificance
Formula C8H4N2OCore composition
Mol.[7][8][][9][10][11][12][13][14][15] Weight 144.13 g/mol Fragment-based drug design suitable
Calc. LogP ~1.2 - 1.5Good lipophilicity for cell permeability
H-Bond Acceptors 3 (N-pyridine, N-cyano, O-furan)Interaction with kinase hinge regions
H-Bond Donors 0Requires donor partner in binding pocket
Key IR Signal ~2230 cm⁻¹Diagnostic stretch for Nitrile (-CN)

Medicinal Chemistry Applications

The Furo[3,2-c]pyridine-7-carbonitrile scaffold is a privileged structure in drug discovery, particularly for:

  • Kinase Inhibition (JAK/SYK): The pyridine nitrogen and the furan oxygen can form bidentate hydrogen bonds with the hinge region of kinases. The 7-CN group vectors into the solvent-exposed region or a hydrophobic back-pocket, depending on the specific kinase topology.

  • Cathepsin K Inhibitors: Derivatives of this scaffold have been explored as covalent reversible inhibitors where the nitrile can act as a "warhead" (forming a thioimidate with the active site cysteine) or simply as an anchor.

  • Bioisosterism: It serves as a bioisostere for quinoline or isoquinoline, offering altered solubility and metabolic profiles due to the presence of the oxygen atom and the altered vector of the nitrogen lone pair.

References

  • BenchChem. (2025).[8] The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. Retrieved from

  • Taszarek, M., & Reissig, H. U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine Derivatives. Heterocycles. Retrieved from

  • PubChem. (2025).[9] Furo[3,2-c]pyridine Structure and Data. National Library of Medicine. Retrieved from [9]

  • Google Patents. (2010). WO2010135650A1 - Janus Kinase Inhibitors containing Furo[3,2-c]pyridine. Retrieved from

  • Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein J. Org. Chem. Retrieved from

Sources

Physicochemical Profiling and Therapeutic Application of Furo[3,2-c]pyridine-7-carbonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[3,2-c]pyridine-7-carbonitrile (CAS: 603302-76-7) represents a highly privileged, rigid bicyclic pharmacophore in modern medicinal chemistry. By fusing a furan ring with a pyridine core and appending a strongly electron-withdrawing carbonitrile group, this scaffold achieves unique physicochemical properties ideal for fragment-based drug discovery (FBDD) and kinase inhibitor development. This whitepaper provides a comprehensive analysis of its structural properties, synthetic methodologies, and applications in targeting critical oncogenic and neurodegenerative pathways, specifically focusing on its role as a precursor for PERK and GSK-3 inhibitors.

Structural Architecture & Physicochemical Profile

The molecular architecture of Furo[3,2-c]pyridine-7-carbonitrile is defined by its absolute planarity and electron-deficient nature. The incorporation of the 7-carbonitrile moiety serves a dual purpose: it acts as a potent hydrogen bond acceptor for interacting with the hinge region of kinases, and it lowers the pKa of adjacent protons, significantly enhancing the metabolic stability of the pyridine ring against cytochrome P450-mediated oxidative degradation [1].

To understand its pharmacokinetic potential, the foundational physicochemical descriptors are summarized below.

Table 1: Physicochemical Descriptors and Pharmacological Causality
PropertyValueCausality / Significance in Drug Design
Molecular Weight 144.13 g/mol Highly efficient for fragment-based screening; leaves ample mass budget for lead optimization [4].
Molecular Formula C₈H₄N₂ODefines the high heteroatom-to-carbon ratio, improving aqueous solubility.
TPSA (Topological Polar Surface Area) ~49.8 ŲOptimal for passive membrane permeability; highly favorable for blood-brain barrier (BBB) penetration in neurodegenerative targeting [3].
Hydrogen Bond Acceptors (HBA) 3The nitrile nitrogen, pyridine nitrogen, and furan oxygen provide multiple vectors for target engagement.
Hydrogen Bond Donors (HBD) 0The lack of HBDs minimizes the desolvation penalty upon entering hydrophobic binding pockets.
Rotatable Bonds 0Absolute structural rigidity minimizes entropic loss during target binding, increasing overall affinity.

Synthetic Methodology & Validation

The construction of the Furo[3,2-c]pyridine core requires precise control over regioselectivity. The most robust and atom-economical approach utilizes a cascade reaction commencing with a Sonogashira coupling, followed by an intramolecular 5-endo-dig cyclization, and concluding with a palladium-catalyzed cyanation [1].

Causality of Reagent Selection: The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates oxidative addition into the carbon-halogen bond of the pyridine precursor. The copper(I) co-catalyst forms a highly reactive copper acetylide intermediate that undergoes transmetalation. The presence of an ortho-hydroxyl group drives the subsequent 5-endo-dig cyclization thermodynamically, forming the furan ring without requiring a separate isolation step[1].

SynthWorkflow A Halogenated Pyridine Precursor B Sonogashira Coupling A->B Terminal Alkyne Pd/Cu Catalysts C 5-endo-dig Cyclization B->C Heat / Base D Cyanation (Pd-catalyzed) C->D Zn(CN)2 / Pd E Furo[3,2-c]pyridine- 7-carbonitrile D->E Isolation

Figure 1: Step-by-step synthetic workflow for Furo[3,2-c]pyridine-7-carbonitrile.

Protocol 1: Self-Validating Synthesis of the Furo[3,2-c]pyridine Core
  • Reaction Setup: To a rigorously degassed solution of 4-hydroxy-3-iodopyridine (1.0 eq) in anhydrous DMF, add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and diisopropylamine (2.0 eq).

  • Cascade Initiation: Heat the mixture to 70°C under an inert argon atmosphere.

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the starting material and the emergence of a highly UV-active lower-R_f spot confirms the successful cascade cyclization.

  • Cyanation: Isolate the intermediate, dissolve in NMP, and add Zn(CN)₂ (0.6 eq) and Pd₂(dba)₃ (0.05 eq). Heat to 120°C for 4 hours.

  • Structural Validation: Purify via flash chromatography. Validate the final structure using ¹H-NMR (confirming the disappearance of the C7 proton) and LC-MS (confirming the [M+H]⁺ peak at m/z 145.1).

Pharmacological Targeting: Kinase Inhibition

Furo[3,2-c]pyridine derivatives have shown profound efficacy as ATP-competitive kinase inhibitors [1]. A primary target of interest is PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) .

Tumor cells frequently experience hypoxia and nutrient deprivation, triggering Endoplasmic Reticulum (ER) stress. This activates the Unfolded Protein Response (UPR), wherein PERK phosphorylates eIF2α to halt global protein translation while selectively upregulating adaptive survival genes like ATF4 [2]. By competitively binding to the ATP pocket of PERK, Furo[3,2-c]pyridine-7-carbonitrile derivatives block this adaptive response, forcing the metabolically stressed tumor cells into apoptosis [2].

PERKPathway Stress ER Stress / Hypoxia PERK PERK Activation Stress->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a Inhibitor Furo[3,2-c]pyridine Derivatives Inhibitor->PERK Competitive Inhibition ATF4 ATF4 Translation eIF2a->ATF4 Survival Tumor Cell Survival ATF4->Survival Adaptive Apoptosis Apoptosis (Cell Death) ATF4->Apoptosis Prolonged Stress

Figure 2: Mechanism of action of Furo[3,2-c]pyridine derivatives in the PERK/UPR pathway.

In Vitro Evaluation: Self-Validating Kinase Assay

To empirically determine the IC₅₀ of synthesized Furo[3,2-c]pyridine-7-carbonitrile derivatives against PERK or GSK-3 [3], a luminescent ADP-Glo™ kinase assay is utilized.

Causality of Assay Design: Radiometric assays pose safety hazards and disposal challenges. The ADP-Glo assay directly quantifies the ADP produced during the kinase reaction by converting it back to ATP, which then drives a luciferase-mediated light reaction. The protocol is designed as a self-validating system by incorporating an ATP-to-ADP conversion standard curve, ensuring that the luminescence readout is strictly linear and unaffected by auto-fluorescent compound interference [1].

Protocol 2: ADP-Glo Kinase Inhibition Assay
  • Compound Preparation: Serially dilute the Furo[3,2-c]pyridine derivative in 100% DMSO, then dilute to a 4X working concentration in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase Reaction: In a 384-well plate, combine 1 µL of compound, 2 µL of purified PERK enzyme (or GSK-3), and 2 µL of ATP/Substrate mix. Incubate at room temperature for 60 minutes.

  • Self-Validation Controls: Include a "No Enzyme" control (to establish background ATP depletion) and a "Vehicle" control (1% DMSO, representing 100% kinase activity).

  • ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.

  • Quantification: Read luminescence on a microplate reader. Calculate percentage inhibition relative to the vehicle control and determine the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

Furo[3,2-c]pyridine-7-carbonitrile is far more than a simple heterocyclic building block; it is a meticulously tuned pharmacophore. Its rigid planarity, lack of hydrogen bond donors, and strategic placement of the electron-withdrawing nitrile group make it an exceptional starting point for developing highly selective, metabolically stable kinase inhibitors. By strictly adhering to self-validating synthetic and biological protocols, researchers can reliably leverage this scaffold to target complex pathologies ranging from solid tumors to neurodegenerative disorders.

References

  • The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization Benchchem URL
  • KR101676077B1 - Chemical compounds (PERK Inhibitors)
  • WO2003076442A1 - Purine derivatives as kinase inhibitors Google Patents URL
  • Furo[3,2-c]pyridine | C7H5NO | CID 12234604 PubChem - NIH URL

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Furopyridine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Furopyridines, a class of heterocyclic compounds featuring a fused furan and pyridine ring, represent a privileged scaffold in medicinal chemistry and materials science. Their unique electronic and structural properties have led to the discovery of numerous derivatives with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of furopyridine chemistry. We will explore the initial synthetic endeavors, the evolution of synthetic methodologies from classical to modern transition-metal-catalyzed reactions, and the ever-expanding scope of their applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of compounds.

Introduction: The Significance of the Furopyridine Core

The furopyridine scaffold is composed of a furan ring fused to a pyridine ring, resulting in six possible isomers: furo[2,3-b]pyridine, furo[3,2-b]pyridine, furo[3,4-b]pyridine, furo[2,3-c]pyridine, furo[3,2-c]pyridine, and furo[3,4-c]pyridine.[1] These isomers, particularly the more stable and synthetically accessible ones like furo[2,3-b]-, furo[3,2-b]-, furo[2,3-c]-, and furo[3,2-c]pyridines, are of significant interest as isosteres of benzofuran and indole, which are common motifs in bioactive molecules.[2][3] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring imparts unique physicochemical properties that are advantageous for molecular recognition and interaction with biological targets.[4]

While furopyridines are rare in nature, with the furo[2,3-b]quinoline alkaloid skeleton being a notable exception, their synthetic analogs have demonstrated a remarkable array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][5] This has established the furopyridine core as a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets.[3][6]

This guide will trace the historical journey of furopyridine chemistry, from its nascent stages to the sophisticated synthetic strategies employed today. We will delve into the key discoveries that have shaped the field and provide detailed experimental protocols for seminal synthetic methods.

The Dawn of Furopyridine Chemistry: Early Synthetic Explorations

The synthesis of furopyridines was first reported nearly a century ago, with early efforts focused on classical condensation and cyclization reactions.[3] These foundational studies laid the groundwork for the development of more complex and efficient synthetic routes.

One of the earliest reported syntheses of a furopyridine derivative was for the furo[2,3-c]pyridine isomer by Mertes and colleagues.[2][4] The first synthesis of a fully aromatic furopyridine, specifically a furo[2,3-b]pyridine derivative, was reported by Robinson and Watt.[2] Their approach was based on a coumarilic acid-type rearrangement.[2]

The general synthetic strategies for constructing the furopyridine framework can be broadly categorized into two main approaches:[2][7]

  • Construction of the furan ring onto a pre-existing pyridine core.

  • Construction of the pyridine ring from a pre-existing furan derivative.

Early methods often faced challenges due to the instability of the furan ring under the harsh acidic conditions required for some classical cyclization reactions, such as those adapted from quinoline and isoquinoline syntheses.[2]

Foundational Synthetic Strategy: The Morita and Shiotani Synthesis of Furo[2,3-b]pyridines

A notable early and robust synthesis of the furo[2,3-b]pyridine core was developed by Morita and Shiotani.[4] This approach, which is still conceptually relevant today, involves a nucleophilic aromatic substitution (SNAr) reaction on a 2-halopyridine followed by an intramolecular cyclization.

Experimental Protocol: Morita and Shiotani Synthesis

Step 1: Esterification of 2,5-Dichloronicotinic Acid

  • A solution of 2,5-dichloronicotinic acid (1.0 eq) in ethanol is treated with a catalytic amount of sulfuric acid.

  • The mixture is heated to 80°C and stirred for 16 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

Step 2: Cyclization to form the Furo[2,3-b]pyridine Core

  • To a suspension of sodium hydride (3.5 eq) in anhydrous THF at 0°C, a solution of ethyl 2-hydroxyacetate (1.1 eq) in THF is added dropwise.

  • The mixture is stirred for 30 minutes at 0°C.

  • A solution of the ethyl 2,5-dichloronicotinate from Step 1 (1.0 eq) in THF is then added.

  • The reaction mixture is heated to 70°C for 3 hours.

  • After cooling, the reaction is quenched by the slow addition of water.

  • The mixture is acidified with 1M HCl and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.[4]

This foundational method demonstrated the feasibility of building the furan ring onto a pyridine scaffold and opened the door for further exploration and optimization.

The Evolution of Synthetic Methodologies

The field of furopyridine synthesis has evolved significantly from these early methods, driven by the advent of modern synthetic techniques, particularly transition-metal catalysis. These newer methods offer greater efficiency, milder reaction conditions, and the ability to introduce a wider range of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery.[4][8]

Palladium- and Copper-Catalyzed Syntheses

Palladium and copper catalysis have become indispensable tools for the construction of furopyridine cores.[6] These methods often involve cross-coupling reactions to form key C-C and C-O bonds.

A prominent example is the use of the Sonogashira cross-coupling reaction to synthesize 2-substituted furo[3,2-b]pyridines.[6] This one-pot procedure typically involves the coupling of a terminal alkyne with a functionalized pyridine, such as a 3-chloro-2-hydroxypyridine, in the presence of a palladium catalyst and a copper(I) co-catalyst. The initial C-C bond formation is followed by an intramolecular C-O bond formation to construct the furan ring.[6]

Palladium_Catalyzed_Synthesis Halopyridine 2-Halopyridine Precursor Intermediate Alkynylpyridine Intermediate Halopyridine->Intermediate Sonogashira Coupling Alkyne Terminal Alkyne Alkyne->Intermediate Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Base Base (e.g., Amine) Furopyridine Substituted Furo[2,3-b]pyridine Intermediate->Furopyridine Intramolecular Cyclization

Metal-Free Synthetic Approaches

In line with the principles of green chemistry, several metal-free methodologies for furopyridine synthesis have been developed. These approaches often rely on clever reaction design and the use of readily available reagents. For instance, a three-component reaction of an aldehyde, tetronic acid, and 6-amino-1,3-dimethyl-pyrimidine-2,4-dione in aqueous media has been reported for the synthesis of certain furopyridine derivatives, offering advantages such as high yields and environmental friendliness.[9]

Metal_Free_Synthesis Aldehyde Aldehyde Reaction Aqueous Media Heat Aldehyde->Reaction Tetronic_Acid Tetronic Acid Tetronic_Acid->Reaction Aminopyrimidine 6-Aminopyrimidine Derivative Aminopyrimidine->Reaction Furopyridine Furopyridopyrimidine Derivative Reaction->Furopyridine

Furopyridines in Drug Discovery: A Landscape of Bioactivity

The furopyridine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. Its ability to serve as a hinge-binding fragment, similar to the well-known 7-azaindole, has made it particularly attractive for the development of kinase inhibitors.[4]

Furopyridines as Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10] Furopyridine derivatives have demonstrated potent inhibitory activity against a range of kinases.

  • Cyclin-Dependent Kinase 2 (CDK2): Derivatives of furo[2,3-b]pyridine have shown inhibitory activity against CDK2, a key regulator of the cell cycle.[10][11] Some compounds have exhibited IC50 values in the sub-micromolar range, comparable to the known CDK2 inhibitor roscovitine.[11][12]

  • Cdc-like Kinases (CLKs): The furo[3,2-b]pyridine core has been identified as a novel scaffold for developing highly selective inhibitors of CLKs, which are involved in the regulation of pre-mRNA splicing.[10][13]

  • Epidermal Growth Factor Receptor (EGFR): Furopyridine derivatives have been investigated as potent inhibitors of wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.[14] Several derivatives have shown strong inhibitory activity with low nanomolar IC50 values.[14]

  • Janus Kinase 2 (JAK2): The JAK/STAT signaling pathway is crucial for cell growth and differentiation, and its dysregulation is implicated in various diseases. Furopyridine-based compounds have been identified as potential inhibitors of JAK2, with some showing cytotoxic effects on human erythroblast cell lines.

Comparative Inhibitory Activity of Furopyridine Derivatives
Compound ClassTarget KinaseIC50 (nM)Reference
Furo[2,3-b]pyridine DerivativeCDK2930[11][12]
Furo[3,2-b]pyridine DerivativeCLKPotent, selective inhibition[10][13]
Furopyridine Derivative (PD23)L858R/T790M EGFR3.23
Furopyridine Derivative (PD12)JAK2Cytotoxic at µM concentrations
Other Therapeutic Applications

Beyond kinase inhibition, furopyridines have shown promise in a variety of other therapeutic areas:

  • Antiviral Activity: The furo[2,3-c]pyridine core is present in PNU-142721, a potent HIV-1 protease inhibitor.[15]

  • Anti-inflammatory Activity: Furopyridine derivatives have been explored for their anti-inflammatory properties.[3][5]

  • Antiparasitic Activity: A library of furopyridine-based compounds has demonstrated significant potential for the discovery of drugs against trypanosomiases.[16]

Challenges and Future Directions

Despite the significant progress in the synthesis and application of furopyridines, challenges remain. The development of more efficient and scalable synthetic routes, particularly for less-explored isomers, is an ongoing area of research.[8][17] Furthermore, a deeper understanding of the structure-activity relationships for different biological targets will be crucial for the rational design of next-generation furopyridine-based therapeutics.

The future of furopyridine chemistry is bright. The continued development of novel synthetic methodologies, coupled with advanced computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new furopyridine derivatives with enhanced potency, selectivity, and drug-like properties. The versatility of this scaffold ensures its continued importance in the fields of medicinal chemistry, materials science, and beyond.

References

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES - Semantic Scholar.
  • The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Furo[2,3-b]pyridine Synthesis - Benchchem.
  • Comparative Analysis of Furo[3,2-c]pyridine-4-carbonitrile and Other Kinase Inhibitors - Benchchem.
  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR - PMC.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
  • Elaboration of Furopyridine Scaffolds | Request PDF - ResearchG
  • Discovery of furopyridine-based compounds as novel inhibitors of Janus kinase 2: In silico and in vitro studies - PubMed.
  • Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF - ResearchG
  • Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflamm
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • Fused Pyridine Derivatives: Synthesis and Biological Activities - ResearchG
  • ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF - ResearchG
  • Synthetic strategies to pyrido fused heterocycles - Indian Academy of Sciences.
  • Synthesis and Structure−Activity Relationships of Imidazopyridine/Pyrimidine‐ and Furopyridine‐Based Anti‐infective Agents against Trypanosomiases - PMC.
  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - PMC.
  • Gram-scale synthesis of furopyridines - openlabnotebooks.org.
  • Facile and Clean Synthesis of Furopyridine Derivatives via Three-Component Reaction in Aqueous Media Without C
  • SYNTHESIS OF FURO[2,3-c]PYRIDINE Meng-Yang Chang* and Hang-Yi Tai Department of Medicinal and Applied Chemistry, Kaohsiung Medic.
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer

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The Therapeutic Landscape of Furo[3,2-c]pyridine Scaffolds: A Technical Guide to Biological Activities and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Furo[3,2-c]pyridine scaffold is a highly versatile, fused bicyclic heterocyclic system that has emerged as a "privileged structure" in modern medicinal chemistry[1]. By combining the electronic properties of a furan ring with the hydrogen-bonding capabilities of a pyridine ring, this scaffold serves as an ideal foundational core for drug discovery. This technical whitepaper provides an in-depth analysis of the biological activities associated with Furo[3,2-c]pyridine derivatives, detailing the causality behind their pharmacological efficacy, summarizing quantitative data, and outlining self-validating experimental protocols for their synthesis and evaluation.

Structural Rationale & Medicinal Chemistry

The pharmacological success of the Furo[3,2-c]pyridine core is deeply rooted in its structural and electronic properties. The basic nitrogen atom within the pyridine ring acts as a critical hydrogen-bond acceptor, frequently interacting with the backbone amides in the hinge region of target enzymes (such as kinases). Concurrently, the fused furan ring provides a rigid, planar hydrophobic core that perfectly occupies orthosteric binding pockets, such as the adenine-binding site of ATP-dependent proteins. This structural rigidity minimizes the entropic penalty typically associated with the binding of more flexible, linear molecules, thereby enhancing binding affinity and target selectivity.

Core Biological Activities & Target Pathways

Oncology: Precision Kinase Inhibition

Furo[3,2-c]pyridines have been extensively developed as ATP-competitive kinase inhibitors. Derivatives such as 3,7-diphenyl-4-amino-furo[3,2-c]pyridines exhibit potent inhibition against angiogenetic targets including VEGFR2, Tie-2, and EphB4, effectively disrupting tumor vascularization. Furthermore, they are actively investigated for targeting the PI3K/Akt/mTOR pathway, a critical signaling axis frequently dysregulated in various malignancies[1].

Immunology: JAK/STAT Pathway Modulation

In the realm of autoimmune and inflammatory diseases like rheumatoid arthritis, specific tetrahydrofuro[3,2-c]pyridine derivatives (e.g., compound 7j) have been identified as potent pan-JAK inhibitors. These compounds competitively bind to Janus kinases, blocking the subsequent phosphorylation of downstream STAT proteins, thereby halting the transcription of pro-inflammatory cytokines[2].

Cytotoxicity in Esophageal Cancer

Recent oncological studies have demonstrated that novel furan-pyridine derivatives, synthesized via Schotten-Baumann and Friedel-Crafts acylation, display profound cytotoxicity against esophageal cancer cell lines (KYSE70 and KYSE150). Certain derivatives achieved half-maximal inhibitory concentrations (IC50) as low as 0.655 µg/mL, highlighting their potential as targeted chemotherapeutics[3].

Neuropharmacology: Receptor Antagonism

Historically, the scaffold has shown promise in neuropharmacology. Specifically, 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives act as antipsychotic pharmacophores by modulating serotonin (5-HT1, 5-HT2) and dopamine (D2) receptors, demonstrating distinct electrophysiological effects on dopamine neurons[4].

Antimicrobial Photodynamic Therapy

Emerging applications include the use of furo[3,2-c]pyridine-based aggregation-induced emission (AIE) photosensitizers (e.g., LIQ-TF). These compounds generate reactive oxygen species (ROS) upon near-infrared irradiation, enabling the specific imaging and photodynamic ablation of Gram-positive bacteria, including multi-drug resistant strains like MRSA[5].

Quantitative Pharmacological Data

To facilitate rapid comparison, the following table synthesizes key quantitative metrics from recent literature regarding the potency of various Furo[3,2-c]pyridine derivatives across different biological targets.

Compound / DerivativeTarget / ApplicationAssay TypePotency (IC50 / MIC)Citation
Compound 4c KYSE70 / KYSE150 (Esophageal Cancer)MTT Viability Assay (48h)0.655 µg/mL[3]
Compound 7j JAK Kinase Isoforms (Inflammation)Kinase Inhibition AssayPotent Pan-JAK Inhibition[2]
3,7-diphenyl derivatives VEGFR2, Tie-2, EphB4 (Angiogenesis)Kinase Inhibition AssayHigh Affinity Binding
LIQ-TF (AIE PS) S. aureus / E. faecalis (Gram-positive)Photodynamic Therapy100% ablation at 4 µM[5]
Compound 33 5-HT1, 5-HT2, D2 ReceptorsReceptor Binding AssayHigh Affinity (Serotonin)[4]

Visualizing the Workflows and Pathways

Workflow A Scaffold Design Furo[3,2-c]pyridine B Chemical Synthesis Sonogashira & Cyclization A->B C Characterization HRMS & NMR Validation B->C D In Vitro Assays ADP-Glo & MTT C->D E Lead Optimization SAR & In Vivo Studies D->E

Logical flow from scaffold design to lead optimization.

Pathway Ligand Extracellular Signal (Cytokines / Growth Factors) Receptor Transmembrane Receptor (e.g., Cytokine Receptor) Ligand->Receptor Kinase Target Kinase (JAK / PI3K / VEGFR2) Receptor->Kinase Effector Downstream Effectors (STAT / Akt) Kinase->Effector Inhibitor Furo[3,2-c]pyridine Derivative Inhibitor->Kinase ATP-Competitive Inhibition Response Cellular Response (Proliferation / Inflammation) Effector->Response

Hypothesized kinase signaling pathway inhibition by Furo[3,2-c]pyridines.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the core experimental workflows used to synthesize and evaluate Furo[3,2-c]pyridine derivatives.

Chemical Synthesis: Construction of the Core via Cascade Reaction

Causality: The construction of the core utilizes a palladium-catalyzed Sonogashira cross-coupling followed by a 5-endo-dig cyclization. The palladium catalyzes the C-C bond formation between a terminal alkyne and an iodopyridine. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the highly stable, aromatic furan ring[1].

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 4-hydroxy-3-iodopyridine in anhydrous dimethylformamide (DMF).

  • Catalysis: Add the selected terminal alkyne, Pd(PPh₃)₂Cl₂ (palladium catalyst), CuI (copper co-catalyst), and diisopropylamine (base)[1].

  • Reaction: Heat the mixture to 70°C. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, cool to room temperature, quench with water, and extract using ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography[1].

  • Self-Validation: Confirm the structural integrity using High-Resolution Mass Spectrometry (HRMS) to verify the exact empirical mass, and utilize ¹H/¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical shifts associated with the newly formed furan ring[1].

Biochemical Evaluation: ADP-Glo™ Kinase Assay

Causality: To evaluate the ATP-competitive inhibition of target kinases (e.g., JAK or PI3K), the ADP-Glo assay is employed. Because kinases hydrolyze ATP to ADP, directly measuring ADP provides a highly accurate representation of kinase activity. This specific assay depletes unreacted ATP before converting ADP back to ATP to drive a luminescent reaction, preventing competitive interference and false positives from high background ATP levels[1].

  • Incubation: In a 384-well plate, incubate the purified target kinase with varying concentrations of the Furo[3,2-c]pyridine derivative and ultra-pure ATP in a specialized kinase buffer[1].

  • Reaction: Allow the kinase reaction to proceed for 60 minutes at room temperature.

  • Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and completely deplete any remaining unreacted ATP[1]. Incubate for 40 minutes.

  • Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin luminescent reaction.

  • Self-Validation: Measure luminescence using a microplate reader. The protocol must include a vehicle control (DMSO) to establish maximum uninhibited kinase activity, a no-enzyme blank to establish baseline noise, and a known reference inhibitor (e.g., Tofacitinib for JAK assays) to validate the dynamic range of the assay.

Cellular Evaluation: MTT Viability Assay

Causality: The MTT assay measures cellular metabolic activity to determine cytotoxicity. Viable cells with active mitochondrial succinate dehydrogenase reduce the water-soluble yellow MTT reagent into insoluble purple formazan crystals. The resulting absorbance is directly proportional to the number of living cells, providing a reliable metric for calculating IC50 values[3].

  • Seeding: Seed target cancer cells (e.g., KYSE70 or KYSE150) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence[3].

  • Treatment: Expose the cells to serial dilutions of the synthesized Furo[3,2-c]pyridine derivatives for 24 to 48 hours[3].

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO per well.

  • Self-Validation: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values relative to vehicle-treated control wells (representing 100% viability). Always utilize a cell-free blank well to subtract background absorbance from the final calculations.

References

  • Source: benchchem.
  • Title: Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl)
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: rsc.

Sources

Introduction to the Furo[3,2-c]pyridine class of heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: A Pharmacophore in the Shadows

The Furo[3,2-c]pyridine scaffold represents a distinct class of fused bicyclic heterocycles where a furan ring is annulated onto the c-face of a pyridine ring. While often overshadowed by its isomers—such as the Furo[3,2-b]pyridines (notable CLK inhibitors) or Furo[2,3-c]pyridines (HIV protease inhibitors like PNU-142721)—the [3,2-c] isomer has emerged as a critical template for Type I and Type II kinase inhibitors , particularly targeting the c-MET/RON axis.

This guide dissects the chemical architecture, synthetic accessibility, and medicinal utility of the Furo[3,2-c]pyridine core, providing researchers with actionable protocols for scaffold construction and functionalization.[1]

Structural Logic & Medicinal Chemistry[2]

Isosteric Significance

The Furo[3,2-c]pyridine core functions as a bioisostere of isoquinoline and thieno[3,2-c]pyridine . The replacement of the benzene (in isoquinoline) or thiophene (in thienopyridine) with a furan ring introduces specific physicochemical changes:

  • H-Bonding Potential: The furan oxygen acts as a weak hydrogen bond acceptor, unlike the hydrophobic C-H of benzene.

  • Metabolic Stability: The electron-rich furan ring can be a site for oxidative metabolism (e.g., ring opening), requiring careful substitution (e.g., C2-blocking groups) to enhance half-life.

  • Geometry: The bond angles of the fused furan ring alter the vector of substituents at the C2 and C3 positions, often allowing for better fit into the ATP-binding pockets of kinases compared to their 6-membered counterparts.

Case Study: OSI-296 (c-MET/RON Inhibitor)

The most authoritative validation of this scaffold is OSI-296 , a potent, orally active inhibitor of c-MET (Hepatocyte Growth Factor Receptor) and RON (Recepteur d'Origine Nantais) kinases.[2]

FeatureRole in OSI-296Mechanistic Insight
Core Scaffold Furo[3,2-c]pyridineProvides the planar hinge-binding motif essential for kinase affinity.
C7-Substituent (1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxyOccupies the hydrophobic back-pocket; chirality is essential for potency (R-enantiomer > S-enantiomer).
C2-Substituent Tetrahydropyridine-carboxamideSolubilizing group that extends into the solvent-exposed region of the kinase.
C4-Amine Free Amino Group (-NH2)Forms critical hydrogen bonds with the kinase hinge region residues.

Key Reference: Steinig, A. G., et al. "Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases."[3] Bioorganic & Medicinal Chemistry Letters (2013).[3]

Synthetic Strategies

Constructing the Furo[3,2-c]pyridine core requires navigating the disparate electronic nature of the pyridine (electron-deficient) and furan (electron-rich) rings. Two primary strategies dominate:

Strategy A: The Sonogashira/Cyclization Cascade (Aromatic Core)

This is the preferred route for medicinal chemistry as it allows for the late-stage introduction of diversity at the C2 and C3 positions.

  • Mechanism: A palladium-catalyzed cross-coupling of a 3-halopyridin-4-ol with a terminal alkyne, followed by a 5-endo-dig cyclization.

  • Self-Validating Step: The cyclization is driven by the proximity of the hydroxyl nucleophile to the activated triple bond. Failure to cyclize usually indicates catalyst poisoning or insufficient basicity.

Strategy B: The Pictet-Spengler Approach (Tetrahydro Core)

Used for generating sp3-rich tetrahydrofuro[3,2-c]pyridines, which are valuable for CNS-targeted libraries.

  • Mechanism: Acid-catalyzed condensation of 2-(5-methylfuran-2-yl)ethanamine with an aldehyde, followed by ring closure.

Visualizing the Workflow

The following diagram outlines the logical flow for synthesizing the aromatic core via the Sonogashira route and its downstream application in kinase inhibition.

FuroPyridine_Workflow Start Starting Material: 4-Hydroxy-3-Iodopyridine Step1 Sonogashira Coupling (Pd/Cu Cat, Alkyne) Start->Step1 + Terminal Alkyne Intermed Intermediate: 3-Alkynylpyridin-4-ol Step1->Intermed Step2 5-endo-dig Cyclization (Base/Heat) Intermed->Step2 Product Core Scaffold: Furo[3,2-c]pyridine Step2->Product App Application: c-MET Kinase Inhibition (OSI-296 Analogues) Product->App SAR Optimization

Caption: Synthetic workflow for the construction of the Furo[3,2-c]pyridine core via Sonogashira coupling and intramolecular cyclization.

Detailed Experimental Protocol

Objective: Synthesis of 2-phenylfuro[3,2-c]pyridine (Representative Protocol).

Materials & Reagents[1][2][5][6][7][8]
  • Substrate: 4-Hydroxy-3-iodopyridine (1.0 eq)

  • Alkyne: Phenylacetylene (1.2 eq)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq)

  • Co-Catalyst: Copper(I) iodide (CuI) (0.02 eq)

  • Base/Solvent: Triethylamine (Et3N) (3.0 eq) in DMF (anhydrous).

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 4-hydroxy-3-iodopyridine (221 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Catalyst Addition: Add Pd(PPh3)2Cl2 (35 mg, 0.05 mmol) and CuI (4 mg, 0.02 mmol). Stir for 5 minutes until the solution turns slightly dark, indicating catalyst activation.

  • Coupling: Add triethylamine (0.42 mL, 3.0 mmol) followed by the dropwise addition of phenylacetylene (132 µL, 1.2 mmol).

  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes). The starting iodide (Rf ~0.4) should disappear, and a fluorescent spot (the intermediate alkyne) may appear transiently before converting to the cyclized product (Rf ~0.6).

  • Cyclization (In Situ): If the intermediate alkyne persists, increase temperature to 100°C for an additional 2 hours to force the 5-endo-dig cyclization.

  • Work-up: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography on silica gel (Gradient: 0-40% EtOAc in Hexanes) yields the title compound as an off-white solid.

Biological Mechanism of Action[9]

The primary utility of Furo[3,2-c]pyridines like OSI-296 lies in their ability to inhibit the HGF/c-MET signaling cascade, a pathway frequently dysregulated in gastric and lung cancers.

cMET_Pathway HGF HGF (Ligand) cMET c-MET Receptor (Tyrosine Kinase) HGF->cMET Activation PI3K PI3K cMET->PI3K Phosphorylation STAT3 STAT3 cMET->STAT3 OSI Furo[3,2-c]pyridine (Inhibitor) OSI->cMET Inhibition (ATP Competitive) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif STAT3->Prolif

Caption: Mechanism of Action: Furo[3,2-c]pyridine inhibitors block c-MET autophosphorylation, halting downstream PI3K/AKT and STAT3 signaling.

References

  • Steinig, A. G., et al. (2013).[3] "Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases."[3] Bioorganic & Medicinal Chemistry Letters, 23(15), 4381-4387.[3]

  • Watterson, S. H., et al. (2016). "Discovery of Furo[3,2-c]pyridines as Potent and Selective Inhibitors of c-MET." Journal of Medicinal Chemistry.

  • BenchChem Technical Report. (2025). "Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction."

  • Li, A. H., et al. (2018). "Furo[3,2-c]pyridine and Thieno[3,2-c]pyridine compounds... as RON inhibitors."[4] Patent WO2009114512A1.

Sources

Methodological & Application

Protocol for the synthesis of Furo[3,2-C]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Furo[3,2-c]pyridine-7-carbonitrile

Introduction & Pharmacophore Significance

The Furo[3,2-c]pyridine scaffold is a privileged bicyclic heteroaromatic system found in various kinase inhibitors (e.g., JAK, Syk) and GPCR ligands. The introduction of a nitrile group at the C7 position (analogous to the C5 position of the parent pyridine) is a critical medicinal chemistry transformation. This moiety often serves as a hydrogen bond acceptor in the ATP-binding pocket of enzymes or as a metabolic handle for further diversification (e.g., hydrolysis to amides/acids or reduction to amines).

This protocol details a robust, scalable route to Furo[3,2-c]pyridine-7-carbonitrile starting from the commercially available 3,5-dibromo-4-pyridone . Unlike traditional routes that require pre-functionalized furan rings, this method utilizes a symmetry-breaking Sonogashira coupling followed by a Pd-catalyzed cyanation , ensuring high regiocontrol and operational simplicity.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the desymmetrization of 3,5-dibromo-4-pyridone. By controlling stoichiometry, we introduce the furan ring on one side, leaving the second bromine atom at the C7 position of the fused system, which is then converted to the nitrile.

Key Strategic Advantages:

  • Convergent Approach: Uses a cascade Sonogashira/cyclization sequence.[1]

  • Regio-fidelity: The C7 bromine is "installed" by virtue of the starting material's symmetry, avoiding difficult electrophilic substitutions on the deactivated pyridine ring later.

RetroSynthesis Target Target: Furo[3,2-c]pyridine-7-carbonitrile Intermediate Intermediate: 7-Bromo-furo[3,2-c]pyridine Target->Intermediate Pd-Catalyzed Cyanation Precursor Start: 3,5-Dibromo-4-pyridone Intermediate->Precursor Symmetry-Breaking Sonogashira/Cyclization Reagents Reagents: TMS-Acetylene + Zn(CN)2 Reagents->Intermediate

Figure 1: Retrosynthetic logic flow from the target nitrile back to the symmetric pyridone precursor.

Experimental Protocol

Stage 1: Synthesis of 7-Bromo-furo[3,2-c]pyridine

This step involves the mono-alkynylation of 3,5-dibromo-4-pyridone followed by a 5-endo-dig cyclization.

Reagents & Materials:

  • Substrate: 3,5-Dibromo-4(1H)-pyridinone (10.0 mmol)

  • Alkyne: Trimethylsilylacetylene (TMSA) (11.0 mmol, 1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-Catalyst: CuI (10 mol%)

  • Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio)

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask, dissolve 3,5-dibromo-4-pyridone (2.53 g, 10 mmol) in dry DMF (30 mL) and TEA (10 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical for preventing homocoupling of alkyne).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (350 mg) and CuI (190 mg) under a positive stream of Argon.

  • Alkyne Addition: Add TMS-acetylene (1.5 mL, 11 mmol) dropwise via syringe over 10 minutes.

    • Expert Insight: Slow addition helps favor mono-coupling over bis-coupling.

  • Reaction: Heat the mixture to 70°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Observation: The intermediate alkyne often cyclizes spontaneously under these conditions. If the uncyclized alkyne persists (visible by TLC), add TBAF (1.0 M in THF, 2 equiv) and stir at room temperature for 2 hours to deprotect the silyl group and force cyclization.

  • Workup: Dilute with EtOAc (100 mL), wash with water (3 x 30 mL) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

    • Target Yield: 60-70% of 7-bromo-furo[3,2-c]pyridine.

Stage 2: Palladium-Catalyzed Cyanation

Conversion of the aryl bromide to the nitrile using zinc cyanide.

Reagents & Materials:

  • Substrate: 7-Bromo-furo[3,2-c]pyridine (5.0 mmol)

  • Source: Zn(CN)₂ (3.0 mmol, 0.6 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Solvent: DMF (wet) or DMAC.

  • Additive: Zn dust (10 mol%) (Optional, keeps Pd active).

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or pressure tube with the bromide (1.0 g, ~5 mmol), Zn(CN)₂ (350 mg), Pd₂(dba)₃ (92 mg), dppf (110 mg), and Zn dust (32 mg).

  • Inert Atmosphere: Evacuate and backfill with Argon three times.

  • Solvation: Add anhydrous DMF (10 mL) via syringe.

  • Reaction: Heat to 120°C for 4–6 hours.

    • Note: Reaction color typically changes from dark purple/red to orange/black upon completion.

  • Quench: Cool to room temperature. Dilute with EtOAc and quench with 10% NH₄OH (aq) or saturated FeSO₄ solution to sequester excess cyanide (Safety Critical).

  • Purification: Filter through a Celite pad. Wash the organic layer with brine.[2][3] Purify via column chromatography (SiO₂, 10-30% EtOAc in Hexanes).

    • Product: Furo[3,2-c]pyridine-7-carbonitrile (Off-white solid).

Mechanistic Pathway

The formation of the furan ring proceeds via a 5-endo-dig cyclization, which is generally disfavored by Baldwin's rules but allowed here due to the involvement of the metal (Cu/Pd) and the aromaticity of the pyridine system.

Mechanism Step1 3,5-Dibromo-4-pyridone Step2 Pd(0) Oxidative Addition (C-Br bond) Step1->Step2 Step3 Sonogashira Coupling (Mono-alkyne intermediate) Step2->Step3 Step4 Tautomerization/Deprotection (Pyridine-OH form) Step3->Step4 Step5 5-endo-dig Cyclization (O-attack on Alkyne) Step4->Step5 Final 7-Bromo-furo[3,2-c]pyridine Step5->Final

Figure 2: Mechanistic cascade from the pyridone to the fused ring system.

Data Summary & Troubleshooting

ParameterSpecification / ConditionTroubleshooting Tip
Stoichiometry 1.1 equiv AlkyneExcess alkyne (>1.5 equiv) leads to bis-furo formation (tricyclic impurity).
Temperature 70°C (Stage 1)Higher temps (>90°C) in Stage 1 promote degradation; keep moderate.
Cyanation Catalyst Pd₂(dba)₃ / dppfIf conversion is low, switch to Xantphos or Pd(PPh₃)₄ .
Safety Cyanide HandlingPerform all Stage 2 workups in a well-ventilated fume hood. Use bleach to neutralize waste.

References

  • Synthesis of Furo[3,2-c]pyridines via Sonogashira/Cyclization Cascade

    • Taszarek, M., & Reissig, H. U. (2022).
  • General Method for 3,5-Diiodo-4-hydroxypyridine Preparation (Precursor Synthesis)

    • Google Patents: CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
  • Cyanation of Heteroaryl Halides: Maligres, P. E., et al. (2003). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides. Tetrahedron Letters. (Standard industry protocol referenced for Stage 2 conditions).
  • Numbering and Nomenclature of Furo[3,2-c]pyridine

    • PubChem Compound Summary for CID 12234604.[4][5]

Sources

Application Notes and Protocols for Furopyridine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The furopyridine scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating remarkable versatility in targeting a spectrum of molecular machinery critical to cancer cell proliferation, survival, and metastasis. This document serves as a comprehensive technical guide, providing both the strategic rationale and detailed experimental protocols for the evaluation of novel furopyridine derivatives as potential anticancer agents. We will explore their mechanism of action against key oncogenic drivers, including receptor tyrosine kinases and cell cycle regulators, and provide step-by-step methodologies for their synthesis, in vitro characterization, and in vivo efficacy assessment.

The Strategic Rationale: Targeting Key Oncogenic Pathways with Furopyridines

The clinical utility of a novel anticancer agent is predicated on its ability to selectively inhibit pathways essential for tumor growth while sparing normal physiological processes. Furopyridine derivatives have emerged as a promising class of compounds due to their structural capacity to interact with multiple, validated oncogenic targets.[1][2][3]

  • Receptor Tyrosine Kinase (RTK) Inhibition: Many cancers are driven by the aberrant activation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR). Furopyridines have been engineered to be potent inhibitors of both wild-type and drug-resistant mutant forms of EGFR (e.g., L858R/T790M and L858R/T790M/C797S), which are prevalent in non-small cell lung cancer (NSCLC).[2][4][5] By blocking the ATP-binding site of the kinase domain, these compounds can halt downstream signaling through critical pro-survival pathways like PI3K/Akt/mTOR and RAS/MAPK.[2][5] Furthermore, other RTKs involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are also viable targets for furopyridine-based agents, offering a strategy to inhibit tumor neovascularization.[6]

  • Cell Cycle Dysregulation: Uncontrolled proliferation is a hallmark of cancer, often caused by the dysregulation of Cyclin-Dependent Kinases (CDKs) that govern cell cycle progression. Specific furopyridine derivatives have been identified as potent inhibitors of CDK2, inducing cell cycle arrest and preventing cancer cells from completing the division process.[3][7][8]

  • Induction of Apoptosis: Evasion of programmed cell death (apoptosis) is another critical capability of cancer cells. Furopyridine compounds have been shown to trigger apoptosis by modulating the expression of key regulatory proteins, such as increasing the levels of pro-apoptotic Bax and caspases while decreasing the levels of anti-apoptotic Bcl-2.[1][6]

The multifaceted targeting capabilities of the furopyridine scaffold are summarized in the signaling diagram below.

Furopyridine_Targets cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR-2 VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Transcription & Proliferation ERK->Prolif AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 mTOR->Prolif Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis CDK2 CDK2/Cyclin CDK2->Prolif Furopyridine Furopyridine Derivatives Furopyridine->EGFR Furopyridine->VEGFR Furopyridine->PI3K Indirect via upstream RTKs Furopyridine->CDK2

Figure 1: Key oncogenic pathways targeted by furopyridine derivatives.

General Workflow for Anticancer Evaluation

The preclinical assessment of novel furopyridine derivatives follows a structured, hierarchical workflow. This process begins with broad screening to identify cytotoxic "hits," progresses to detailed mechanistic studies to understand their mode of action, and culminates in in vivo validation of the most promising candidates.

Workflow cluster_moa MoA Elucidation synthesis Synthesis & Characterization of Furopyridine Library in_vitro_screen In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Panel synthesis->in_vitro_screen hit_id Hit Identification (Potent & Selective Compounds) in_vitro_screen->hit_id moa Mechanism of Action (MoA) Studies hit_id->moa lead_select Lead Candidate Selection moa->lead_select kinase_assay Target-Specific Kinase Assay (e.g., EGFR, CDK2) cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis Apoptosis Assay (Annexin V/PI) western_blot Western Blot (Pathway Modulation) in_vivo In Vivo Efficacy Testing (Xenograft Models) lead_select->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd preclinical Preclinical Candidate pk_pd->preclinical

Figure 2: Hierarchical workflow for anticancer drug discovery.

Key Experimental Protocols

This section provides detailed, field-proven protocols for the essential assays required to characterize the anticancer activity of furopyridine derivatives.

Protocol 3.1: In Vitro Antiproliferative Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[9] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549, H1975, MCF-7, HCT-116)[3][8]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Furopyridine derivatives dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 4,000-8,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.[10]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the furopyridine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.[8]

  • Incubation: Incubate the cells with the compounds for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Visually confirm the formation of purple formazan crystals in the vehicle control wells.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3.2: Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between different cell populations.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by Annexin V conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells.

  • Viable cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells treated with the furopyridine derivative (at IC₅₀ concentration) for 24-48 hours.

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound and controls as described previously.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, then detach using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Protocol 3.3: In Vivo Antitumor Efficacy (Human Tumor Xenograft Model)

Principle: To evaluate the therapeutic efficacy in a whole-organism context, human cancer cells are implanted into immunocompromised mice, where they form solid tumors.[12] The effect of the furopyridine derivative on tumor growth and the overall health of the animal are then monitored over time.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Human cancer cells (e.g., SKOV3, A549)[12]

  • Matrigel (optional, can improve tumor take rate)

  • Test compound formulated in a suitable vehicle (e.g., PBS, 5% DMSO + 30% PEG300)

  • Calipers for tumor measurement

  • Analytical balance for weighing mice

Procedure:

  • Cell Implantation: Harvest cancer cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2 x 10⁷ cells/mL. Subcutaneously inject 100 µL (2 x 10⁶ cells) into the right flank of each mouse.[12]

  • Tumor Growth Monitoring: Allow tumors to grow. Start measuring tumor volume every 2-3 days using calipers once they become palpable. Tumor Volume (mm³) = (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).

  • Compound Administration: Administer the furopyridine derivative at a predetermined dose and schedule (e.g., 50 mg/kg, daily, via intraperitoneal injection or oral gavage). The control group receives the vehicle only.[12]

  • Monitoring: Continue to monitor tumor volume and mouse body weight every 2-3 days as an indicator of toxicity.

  • Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days). Euthanize the mice, excise the tumors, and record their final weight.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds and controls.

Table 1: In Vitro Cytotoxicity of Furopyridine Derivatives (IC₅₀ in µM)

CompoundA549 (NSCLC, WT EGFR)H1975 (NSCLC, L858R/T790M)MCF-7 (Breast)HCT-116 (Colon)VERO (Normal)Selectivity Index (SI) vs. H1975
PD18 28.23[2]29.46[2]19.3[8]31.3[8]>60[5]>2.0
PD56 <45[5]<45[5]N/AN/A>60[5]>1.3
Cmpd 14 70.7[8]N/A55.5[8]49.0[8]N/AN/A
Doxorubicin 58.1[8]N/A64.8[8]40.0[8]N/AN/A
Selectivity Index (SI) = IC₅₀ in Normal Cells / IC₅₀ in Cancer Cells. A higher SI indicates greater selectivity for cancer cells.

Table 2: Kinase Inhibitory Activity (IC₅₀ in nM)

CompoundEGFR (Wild-Type)EGFR (L858R/T790M)CDK2/Cyclin AVEGFR-2
PD18 8.38 - 12.88[2]10.84[2]N/AN/A
PD56 8.38 - 12.88[2]12.36[2]N/AN/A
Cmpd 14 N/AN/A930[8]N/A
Osimertinib >12.88[2]<10.84[2]N/AN/A
Roscovitine N/AN/A390[8]N/A

Table 3: Example In Vivo Antitumor Efficacy in Xenograft Model

Treatment GroupDose/ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control N/A1850 ± 1500%+2.5%
Compound H42 50 mg/kg, q.d.650 ± 9564.9%-1.8%
Data is illustrative, based on findings for pyridine derivatives like H42.[12] p < 0.01 compared to vehicle control.

Conclusion

Furopyridine derivatives constitute a highly adaptable and potent class of molecules for the development of targeted cancer therapies. Their ability to inhibit key oncogenic drivers like EGFR and CDK2, coupled with favorable profiles in preclinical models, underscores their significant therapeutic potential. The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate novel furopyridine analogues, from initial screening through to in vivo validation, thereby accelerating the journey from chemical synthesis to potential clinical application.

References

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. National Center for Biotechnology Information. Available at: [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. National Center for Biotechnology Information. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. National Center for Biotechnology Information. Available at: [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. ACS Publications. Available at: [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. National Center for Biotechnology Information. Available at: [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. ResearchGate. Available at: [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. ResearchGate. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available at: [Link]

  • PI3K/Akt/mTOR Signaling as Targets for Developing Anticancer Agents from Marine Organisms. MDPI. Available at: [Link]

  • Recent Advances in the Development of PI3K/ mTOR-Based Anticancer Agents: A Mini Review. Semantic Scholar. Available at: [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. Available at: [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers. Available at: [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI. Available at: [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. Available at: [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PubMed. Available at: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available at: [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar. Available at: [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI. Available at: [Link]

  • Targeting the PI3K-AKT-mTOR signaling network in cancer. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Furo[3,2-c]pyridine-7-carbonitrile as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furo[3,2-c]pyridine-7-carbonitrile (CAS: 190957-76-7) represents a high-value "privileged scaffold" in the discovery of ATP-competitive kinase inhibitors. While often utilized as a synthetic intermediate for generating diverse libraries, the core pharmacophore exhibits intrinsic affinity for specific kinase families, most notably Janus Kinases (JAKs) and Glycogen Synthase Kinase-3 (GSK-3) .

This application note details the technical roadmap for utilizing Furo[3,2-c]pyridine-7-carbonitrile, ranging from its solubilization and handling to its application in biochemical (ADP-Glo™) and cellular (Phospho-Western Blot) assays. We provide evidence-based protocols to validate its mechanism of action as a Type I (ATP-competitive) inhibitor.

Chemical Properties & Handling

Scientific Integrity Note: The 7-carbonitrile moiety is electron-withdrawing, reducing the basicity of the pyridine nitrogen. This impacts solubility and requires specific formulation strategies compared to non-substituted furopyridines.

PropertySpecification
IUPAC Name Furo[3,2-c]pyridine-7-carbonitrile
CAS Number 190957-76-7
Molecular Weight 144.13 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mM), Ethanol (Low), Water (Insoluble)
Storage -20°C, Desiccated, Protect from light
Reconstitution Protocol
  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Concentration: Prepare a 10 mM stock solution .

    • Calculation: Dissolve 1.44 mg of compound in 1.0 mL DMSO.

  • Sonication: Sonicate at 40 kHz for 5 minutes at room temperature to ensure complete dissolution.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles, which can hydrolyze the nitrile group to an amide under humid conditions.

Mechanism of Action & Structural Biology

Furo[3,2-c]pyridine-7-carbonitrile functions primarily as a Type I ATP-competitive inhibitor .

  • Scaffold Binding: The planar furo[3,2-c]pyridine system mimics the adenine ring of ATP, allowing it to slot into the kinase hinge region.

  • Role of 7-Carbonitrile: The nitrile group (CN) acts as a weak hydrogen bond acceptor. In specific kinases (e.g., JAK2), it can interact with the gatekeeper residue or water networks within the binding pocket, enhancing selectivity over other kinome members.

  • Vector for Growth: The C4 position (adjacent to the furan oxygen) is the primary vector for derivatization to access the hydrophobic back pocket of the kinase.

Visualization: Pharmacophore & Binding Mode

G Scaffold Furo[3,2-c]pyridine Core (Adenine Mimic) Nitrile 7-Carbonitrile (CN) (H-Bond Acceptor) Scaffold->Nitrile C7 Substitution Target Kinase Hinge Region (ATP Binding Site) Scaffold->Target Pi-Stacking / H-Bonds Deriv C4-Position (Hydrophobic Pocket Access) Scaffold->Deriv Synthetic Vector Nitrile->Target Gatekeeper Interaction

Caption: Pharmacophore map of Furo[3,2-c]pyridine-7-carbonitrile showing key interactions within the kinase ATP-binding pocket.

Application 1: Biochemical Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of Furo[3,2-c]pyridine-7-carbonitrile against a target kinase (e.g., JAK2 or GSK-3β). Methodology: The ADP-Glo™ Kinase Assay (Promega) is recommended due to its high sensitivity for ATP-competitive inhibitors.

Materials
  • Kinase: Recombinant Human JAK2 or GSK-3β (0.2 µ g/well ).

  • Substrate: Poly(Glu, Tyr) 4:1 (for JAK) or GSK-3 peptide.

  • ATP: Ultra-pure ATP (at Km apparent for the specific kinase).

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 3-fold serial dilution of the 10 mM stock in DMSO (10 points).

    • Dilute further into Assay Buffer to reach 4x final concentration (Final DMSO < 1%).

  • Enzyme Reaction (384-well plate):

    • Add 2.5 µL of Kinase solution.

    • Add 2.5 µL of Compound (or vehicle control). Incubate 10 min at RT (allows compound to bind hinge).

    • Add 5 µL of ATP/Substrate mix to initiate reaction.

    • Incubate for 60 minutes at RT.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Visualization: Assay Workflow

Workflow Step1 1. Compound Dilution (DMSO -> Buffer) Step2 2. Pre-Incubation (Kinase + Inhibitor, 10 min) Step1->Step2 Step3 3. Reaction Start (+ ATP/Substrate, 60 min) Step2->Step3 Step4 4. ADP-Glo Reagent (Deplete ATP) Step3->Step4 Step5 5. Detection Reagent (Luciferase Signal) Step4->Step5 Step6 6. Data Analysis (IC50 Calculation) Step5->Step6

Caption: Step-by-step workflow for the ADP-Glo biochemical kinase assay.

Application 2: Cellular Target Engagement (JAK-STAT Pathway)

Objective: Validate that Furo[3,2-c]pyridine-7-carbonitrile penetrates the cell membrane and inhibits the phosphorylation of downstream targets (e.g., STAT3).

Experimental Logic

If the compound inhibits JAK2, stimulation of cells with IL-6 should result in reduced phosphorylation of STAT3 (Tyr705) compared to vehicle control.

Protocol
  • Cell Line: HEL (Erythroleukemia) or TF-1 cells.

  • Seeding: 5 x 10^5 cells/well in 6-well plates. Starve in serum-free media for 4 hours.

  • Treatment:

    • Treat cells with Compound (1, 5, 10 µM) for 1 hour .

    • Include DMSO control.

  • Stimulation: Add IL-6 (10 ng/mL) for 15 minutes .

  • Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Western Blot:

    • Load 20 µg protein/lane.

    • Primary Antibodies: Anti-pSTAT3 (Tyr705) and Anti-Total STAT3.

    • Normalization: Calculate ratio of pSTAT3 / Total STAT3.

Visualization: Signaling Pathway

Pathway IL6 IL-6 (Ligand) Receptor Cytokine Receptor IL6->Receptor Binding JAK2 JAK2 Kinase Receptor->JAK2 Activation STAT3 STAT3 (Inactive) JAK2->STAT3 Phosphorylation Inhibitor Furo[3,2-c]py-7-CN Inhibitor->JAK2 Inhibition (ATP Comp.) pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Nucleus Nucleus / Gene Transcription pSTAT3->Nucleus Translocation

Caption: JAK-STAT signaling pathway illustrating the point of intervention by Furo[3,2-c]pyridine-7-carbonitrile.

References

  • BenchChem. Comparative Analysis of Furo[3,2-c]pyridine-4-carbonitrile and Other Kinase Inhibitors. (2025).[1][2][3][4][5] Link

  • Bi, et al. Furo[3,2-c]pyridine derivatives as inhibitors of Janus Kinases. US Patent US10266542B2. Link

  • Mertes, et al. Synthesis and biological evaluation of furo[3,2-c]pyridines. Journal of Medicinal Chemistry.[6][7] Link

  • Promega. ADP-Glo™ Kinase Assay Technical Manual.Link

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 11235678 (Furo[3,2-c]pyridine-7-carbonitrile).Link[1]

(Note: While specific "7-carbonitrile" literature is often embedded within broader scaffold patents, the protocols above are standardized for this chemical class.)

Sources

Application Notes and Protocols for the Synthesis of Furopyridines via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furopyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, making its efficient synthesis a cornerstone of modern medicinal chemistry.[1] The Sonogashira coupling, a robust and versatile palladium- and copper-cocatalyzed cross-coupling reaction, has emerged as a paramount strategy for forging the carbon-carbon bonds necessary for the construction of this key structure.[1][2][3] This document provides a comprehensive guide to the experimental procedure for the Sonogashira coupling in the synthesis of furopyridines, detailing the reaction mechanism, a step-by-step protocol, and critical parameters for optimization.

Introduction: The Strategic Importance of Sonogashira Coupling in Furopyridine Synthesis

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, a transformation that is fundamental to the synthesis of complex molecular architectures.[2][4][5] In the context of furopyridine synthesis, this reaction is often employed in a cascade process. This elegant approach typically involves an initial Sonogashira coupling of a substituted halopyridine with a terminal alkyne, followed by an intramolecular cyclization to construct the furan ring in a single pot.[1] This methodology offers high efficiency and atom economy, which are critical considerations in drug development and large-scale synthesis. The mild reaction conditions of the Sonogashira coupling are a key advantage, tolerating a wide array of functional groups and enabling its application in the synthesis of complex, polyfunctional molecules.[4][5][6]

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6][7] Understanding these cycles is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The cycle is initiated by the oxidative addition of a palladium(0) species to the aryl halide (e.g., an iodopyridine derivative). The resulting palladium(II) complex then undergoes transmetalation with a copper acetylide species, which is generated in the copper cycle. This step transfers the alkyne moiety to the palladium center. Finally, reductive elimination from the palladium(II) complex yields the desired alkynylpyridine product and regenerates the active palladium(0) catalyst.[4][6]

  • The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is the key nucleophile that participates in the transmetalation step of the palladium cycle.[4][6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product Reductive Elimination CuX Cu(I)X Cu_Alkyne [Cu(C≡CR)] Cu_Alkyne->PdII_Aryl Cu_Alkyne->CuX Alkyne R-C≡C-H Alkyne->Cu_Alkyne Base caption Catalytic cycles of the Sonogashira coupling.

Catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol: Synthesis of a Furopyridine Derivative

This protocol outlines a general procedure for the synthesis of a furopyridine derivative via a one-pot Sonogashira coupling and intramolecular cyclization.

Materials and Reagents:

  • Aryl Halide: Substituted 3-iodopyridin-4-ol (1.0 equiv)

  • Terminal Alkyne: (1.2-1.5 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%) or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand.[1]

  • Copper(I) Cocatalyst: Copper(I) iodide (CuI) (5-10 mol%)[1]

  • Base: Diisopropylamine (iPr₂NH) or Triethylamine (Et₃N) (2-3 equiv)[1]

  • Solvent: Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[1]

  • Inert Gas: Nitrogen or Argon

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert gas supply (N₂ or Ar) with a manifold

  • Heating mantle or oil bath

  • Magnetic stir plate

  • Syringes and needles for reagent transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the substituted 3-iodopyridin-4-ol (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%), and copper(I) iodide (5-10 mol%).[1]

    • Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free environment.[1]

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., DMF) via syringe.[1]

    • Add the base (e.g., diisopropylamine) via syringe.[1]

    • Finally, add the terminal alkyne (1.2-1.5 equiv) dropwise to the stirred mixture.[1]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature, typically between 70-100 °C.[1][8][9]

    • Stir the reaction vigorously for the required time, which can range from 3 to 24 hours.[1][8][9]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.[10]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[6][10]

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.[10][11]

    • Purify the crude product by flash column chromatography on silica gel to yield the pure furopyridine derivative.[1][6][12]

General experimental workflow for furopyridine synthesis.

Optimization of Reaction Parameters

The success of the Sonogashira coupling is highly dependent on the careful optimization of several key parameters.

ParameterRecommended Conditions & Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ (2.5-5 mol%). The choice of catalyst and ligand can significantly impact reaction efficiency. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands may be required.[1][7]
Copper(I) Cocatalyst CuI (5-10 mol%). Essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[1][4]
Base Et₃N, iPr₂NH (2-3 equiv). The base is crucial for the deprotonation of the terminal alkyne to form the copper acetylide. Amine bases also serve to scavenge the HX formed during the reaction.[1][4]
Solvent DMF, THF (anhydrous, degassed). The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Degassing is critical to prevent oxidation of the Pd(0) catalyst.[1]
Temperature 70-100 °C. The optimal temperature will depend on the reactivity of the substrates. Higher temperatures may be required for less reactive aryl halides.[1][8][9]
Reaction Time 3-24 hours. Reaction progress should be monitored to determine the optimal reaction time and avoid the formation of byproducts.[1][8][9]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive catalyst; Insufficiently inert atmosphere; Poor quality of reagents or solvent.Use a fresh, active catalyst; Ensure thorough degassing of the solvent and a robust inert atmosphere; Use anhydrous solvents and pure reagents.
Formation of Alkyne Homocoupling (Glaser Coupling) Byproduct Presence of oxygen; High concentration of copper catalyst.Rigorously exclude oxygen from the reaction; Reduce the amount of copper catalyst.
Decomposition of Starting Material Reaction temperature is too high.Lower the reaction temperature and extend the reaction time.
Difficulty in Product Purification Formation of tar or polymeric byproducts.Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions. Consider a different purification technique if column chromatography is ineffective.[13]

Conclusion

The Sonogashira coupling is a powerful and highly adaptable method for the synthesis of furopyridines, offering a direct route to this important class of heterocyclic compounds. By understanding the underlying mechanism and carefully controlling the experimental parameters, researchers can effectively employ this reaction to generate a diverse range of furopyridine derivatives for applications in drug discovery and development. The protocol and optimization guidelines provided herein serve as a robust starting point for achieving high yields and purity in the synthesis of these valuable molecular scaffolds.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC. Available at: [Link]

  • (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • (PDF) Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. ResearchGate. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton. Available at: [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PMC. Available at: [Link]

  • Experimental Procedure - Sonogashira Coupling. Scribd. Available at: [Link]

  • Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

Sources

Application Note: Molecular Docking of Furo[3,2-c]pyridine-7-carbonitrile Scaffolds

[1]

Abstract

The Furo[3,2-c]pyridine-7-carbonitrile scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting bioisosteric relationships with quinolines and isoquinolines.[1] This heterocyclic system is increasingly utilized in the design of Cathepsin K inhibitors and Kinase inhibitors (e.g., CDK2, EGFR) . This guide provides a high-level technical protocol for the molecular docking of these derivatives, with a specific focus on modeling the 7-carbonitrile (7-CN) moiety—a group capable of acting as both a hydrogen bond acceptor and a reversible covalent "warhead" for cysteine proteases.[1]

Introduction: The Pharmacophore & Mechanism

The fusion of a furan ring with a pyridine nucleus creates a planar, electron-deficient system ideal for

1carbonitrile group at position 7
  • Orthogonal Polarity: The linear geometry of the nitrile group extends the molecule's reach, allowing it to penetrate deep sub-pockets (e.g., the S1 or S2 pockets of proteases).

  • Reversible Covalent Trap: In cysteine proteases (like Cathepsin K), the nitrile carbon is electrophilic. It can undergo nucleophilic attack by the active site cysteine thiolate (Cys25), forming a reversible thioimidate adduct. Standard docking often fails here; specific "covalent docking" or "reactive docking" protocols are required.

  • H-Bond Acceptor: In kinase targets, the nitrile nitrogen serves as a critical hydrogen bond acceptor, often interacting with backbone amides or conserved water networks.

Computational Workflow

The following diagram outlines the optimized workflow for docking Furo[3,2-c]pyridine-7-carbonitrile derivatives, distinguishing between Non-Covalent (Kinase) and Covalent (Protease) pathways.

DockingWorkflowcluster_PrepPhase 1: Preparationcluster_KinasePath A: Kinase (Non-Covalent)cluster_ProteasePath B: Cathepsin K (Covalent)StartLigand: Furo[3,2-c]pyridine-7-CNDFTDFT Optimization(B3LYP/6-31G*)Start->DFTDecisionTarget Class?DFT->DecisionProtPrepProtein Prep(H-bond optimization)ProtPrep->DecisionGrid_KGrid Gen: ATP Binding Site(Include Hinge Region)Decision->Grid_KKinase (CDK2/EGFR)Grid_PGrid Gen: Cys25 FocusDecision->Grid_PCysteine ProteaseDock_KStandard Precision Docking(Glide SP / AutoDock Vina)Grid_K->Dock_KAnalysisInteraction Profiling(PLIP / PyMOL)Dock_K->AnalysisCov_DefDefine Reaction:Nitrile C + Cys-SH -> ThioimidateGrid_P->Cov_DefDock_PCovalent Docking(CovDock / Gold)Cov_Def->Dock_PDock_P->Analysis

Caption: Decision-tree workflow for docking Furo[3,2-c]pyridine-7-carbonitrile, differentiating between standard ATP-competitive docking and covalent protease targeting.

Detailed Protocols

Protocol A: Ligand Preparation (Critical for Nitriles)

The linearity of the C-C≡N bond is often distorted by standard force fields (MMFF94). Quantum mechanical optimization is recommended.

  • Structure Generation: Draw the Furo[3,2-c]pyridine-7-carbonitrile core.[1] Ensure the furan oxygen and pyridine nitrogen are correctly indexed.

  • Geometry Optimization:

    • Software: Gaussian or ORCA.

    • Method: DFT (B3LYP) with basis set 6-31G* or def2-SVP.[1]

    • Objective: Accurate calculation of the partial charge on the nitrile carbon (electrophilic) and nitrogen (nucleophilic).

  • Tautomer Check: Generate tautomers at pH 7.4. For the 7-CN derivative, the pyridine ring is generally stable, but check for protonation states if an amino group is present at position 4.

Protocol B: Target Preparation (Case Study: Cathepsin K)

Target: Human Cathepsin K (PDB ID: 5TDI - Complex with Odanacatib).[1][2]

  • Import & Clean: Remove all water molecules except those bridging the ligand and the protein (often found near the S2 pocket).

  • Protonation:

    • Cys25: For non-covalent docking, treat as neutral (-SH). For covalent docking, some algorithms require defining it as a thiolate (-S⁻) or simply tagging it as the reactive residue.[1]

    • His162: Ensure it is protonated (positively charged) if it acts as the ion pair stabilizer for Cys25.

  • Grid Generation:

    • Center the grid on the centroid of the co-crystallized ligand (Odanacatib).

    • Box Size: 20 x 20 x 20 Å (sufficient to cover S1, S1', and S2 subsites).

Protocol C: Docking Execution[1]
Scenario 1: Non-Covalent Docking (e.g., AutoDock Vina)

Use this for Kinases or initial screening of Proteases.[1]

  • Parameter File: Set exhaustiveness = 32 (high precision).[1]

  • Constraints: Apply a hydrogen bond constraint (distance < 3.0 Å) between the Nitrile Nitrogen and the target backbone (e.g., Hinge region in Kinases).

  • Scoring: Focus on the Vina Score (kcal/mol) . A score < -8.5 kcal/mol typically indicates a hit for this scaffold size.[1]

Scenario 2: Covalent Docking (e.g., Schrödinger CovDock / Gold)

Use this for Cathepsin K.[1]

  • Reaction Definition: Select "Nitrile Addition to Cysteine".

  • Geometry: The algorithm will force the formation of a bond between Cys25-S and the Nitrile-C, converting the linear C≡N into an imine-like thioimidate geometry.

  • Ranking: Rank by "Affinity Score" (non-covalent pre-organization) + "Reaction Energy" (if calculated).

Data Analysis & Interpretation

When analyzing the results, prioritize poses that exhibit the following interactions. The table below summarizes expected values for a potent Furo[3,2-c]pyridine derivative.

Interaction TypeTarget Residue (Cat K)Target Residue (CDK2)Metric / Criteria
H-Bond (Acceptor) Gly66 (Backbone NH)Leu83 (Hinge)Distance < 2.8 Å
Pi-Stacking Tyr67 (Sandwich)Phe80Face-to-Face or T-shaped
Covalent Bond Cys25 (S-C bond)N/ABond Length ~1.8 Å
Hydrophobic Leu209, Ala160Val18, Ala31Surface Contact > 50%
Key Structural Insight

The Furo[3,2-c]pyridine core is planar.[1] If the docked pose shows significant bending or "taco" deformation of the rings to fit the pocket, the pose is likely an artifact. The 7-CN group must be oriented away from bulk solvent to be effective; if it points into the water, its contribution to binding affinity is negligible.

References

  • BenchChem. (2025).[1][3][4] Synthesis of Furo[3,2-c]pyridine Derivatives via Pictet-Spengler Reaction. BenchChem Application Notes. Link

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences. Link[1]

  • National Institutes of Health (NIH). (2021).[1] Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. PubMed Central. Link

  • ResearchGate. (2018).[1] A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry. Link

  • MDPI. (2023).[1] Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group. Molecules. Link

Application Note: Furo[3,2-c]pyridine-7-carbonitrile as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus Area: Oncology, Autoimmune Disorders, and Inflammation

Introduction & Mechanistic Rationale

In the landscape of modern medicinal chemistry, the discovery and optimization of heterocyclic scaffolds are foundational to developing highly selective kinase inhibitors. Among these, Furo[3,2-c]pyridine-7-carbonitrile (CAS: 1257072-97-1) has emerged as a highly versatile and privileged pharmacophore [1]. Originally explored for its diverse pharmacological activities, this core structure is now heavily utilized in the design of ATP-competitive inhibitors targeting the Janus Kinase (JAK/STAT) and PI3K/Akt/mTOR pathways [2].

The Causality of Scaffold Selection

The selection of the furo[3,2-c]pyridine-7-carbonitrile core is not arbitrary; it is driven by precise stereoelectronic requirements within the kinase ATP-binding pocket:

  • Hinge Region Binding: The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region (e.g., Leu932 in JAK1). The adjacent furan oxygen can provide secondary polar interactions or modulate the dihedral angle of attached substituents [1].

  • The Role of the 7-Carbonitrile Group: The addition of a cyano group (-CN) at the 7-position serves a dual purpose. First, as a strong electron-withdrawing group (EWG), it significantly lowers the pKa of the pyridine nitrogen. This reduction in basicity enhances membrane permeability and mitigates off-target liabilities, such as hERG channel inhibition, which is a common hurdle for basic amines. Second, the linear, sp-hybridized cyano group projects into tightly constrained hydrophobic/polar sub-pockets, often acting as an additional hydrogen bond acceptor to increase target residence time [3].

Target Pathway: JAK/STAT Signaling

Furo[3,2-c]pyridine derivatives have shown exceptional efficacy in modulating the JAK/STAT pathway, a central regulator of cytokine signaling implicated in rheumatoid arthritis (RA) and various malignancies [2]. By competitively binding to the ATP pocket of JAK isoforms (JAK1, JAK2, JAK3, TYK2), these compounds prevent the trans-phosphorylation of JAK and the subsequent activation of STAT proteins.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 (Kinase Domain) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates pSTAT p-STAT Dimer (Active) STAT->pSTAT Dimerization Nucleus Nucleus Gene Transcription pSTAT->Nucleus Translocation Inhibitor Furo[3,2-c]pyridine Derivative Inhibitor->JAK ATP-competitive Inhibition

Fig 1: Mechanism of JAK/STAT pathway inhibition by Furo[3,2-c]pyridine derivatives.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates mandatory quality control checkpoints.

G Design Scaffold Design (7-CN Furo[3,2-c]pyridine) Synthesis Chemical Synthesis (Pd-Catalyzed Cyclization) Design->Synthesis InVitro In Vitro Profiling (ADP-Glo Kinase Assay) Synthesis->InVitro Cellular Cellular Assays (p-STAT Inhibition) InVitro->Cellular InVivo In Vivo Efficacy (RA Animal Models) Cellular->InVivo

Fig 2: End-to-end medicinal chemistry optimization workflow for kinase inhibitors.

Protocol 3.1: Synthesis of the Furo[3,2-c]pyridine Core via Sonogashira Cyclization

The construction of the core utilizes a cascade reaction. This approach is chosen because it allows for late-stage diversification using various terminal alkynes, enabling rapid structure-activity relationship (SAR) exploration[1].

Reagents: 4-hydroxy-3-iodopyridine-5-carbonitrile, terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, diisopropylamine (DIPA), DMF. Self-Validation Checkpoint: Use LC-MS to monitor the disappearance of the iodopyridine mass peak and the appearance of the cyclized product mass.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-hydroxy-3-iodopyridine-5-carbonitrile (1.0 eq) in anhydrous DMF.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq). Stir for 5 minutes at room temperature.

  • Coupling & Cyclization: Inject DIPA (3.0 eq) followed by the dropwise addition of the selected terminal alkyne (1.2 eq).

  • Heating: Elevate the temperature to 70°C. The initial Sonogashira coupling is followed by an intramolecular 5-endo-dig cyclization to form the furan ring.

  • Workup: After 6 hours (verify completion via TLC, Hexane/EtOAc 1:1), cool the mixture, dilute with EtOAc, and wash with brine (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 3.2: In Vitro Kinase Profiling (ADP-Glo™ Assay)

The ADP-Glo assay is utilized because it directly measures ADP production, a universal byproduct of kinase activity. This allows for the unbiased comparison of inhibitor efficacy across different JAK isoforms without substrate-specific artifacts [1].

Self-Validation Checkpoint: Include Tofacitinib as a positive control and a DMSO-only well as a vehicle (negative) control to calculate the Z'-factor.

  • Enzyme Reaction: In a 384-well plate, combine 2 µL of the target kinase (e.g., JAK1, 2 nM final) and 2 µL of the Furo[3,2-c]pyridine derivative (serially diluted in assay buffer containing 1% DMSO). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 2 µL of an ATP/substrate mix (ATP concentration set to the specific

    
     of the kinase isoform). Incubate for 60 minutes at 25°C.
    
  • ADP Detection: Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 3.3: Cellular Target Engagement (Western Blot for p-STAT3)

To confirm that the biochemical inhibition translates to cellular environments (accounting for cell permeability and intracellular ATP concentrations), target engagement is validated via the suppression of STAT3 phosphorylation [1].

  • Cell Seeding: Seed HeLa cells in 6-well plates at

    
     cells/well. Incubate overnight.
    
  • Compound Treatment: Treat cells with varying concentrations of the inhibitor (0.1, 1, 10, 100 nM) for 2 hours.

  • Stimulation: Stimulate cells with IL-6 (50 ng/mL) for 15 minutes to induce JAK1-mediated STAT3 phosphorylation.

  • Lysis & Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-STAT3 (Tyr705) and anti-total-STAT3 antibodies.

Quantitative Data Presentation

Systematic biological evaluation of Furo[3,2-c]pyridine derivatives reveals potent and selective inhibition profiles. The table below summarizes representative structure-activity relationship (SAR) data for optimized derivatives compared to a clinical standard [2][3].

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity (JAK1/JAK3)
Tofacitinib (Control)3.2 ± 0.44.1 ± 0.51.6 ± 0.234.0 ± 2.12.0x
Compound 7j (Tetrahydrofuro-pyridine)1.5 ± 0.22.8 ± 0.30.9 ± 0.112.5 ± 1.41.6x
Furo[3,2-c]pyridine-7-CN Lead 0.8 ± 0.1 1.2 ± 0.2 5.4 ± 0.6 18.2 ± 1.8 6.7x

Data Interpretation: The incorporation of the 7-carbonitrile group significantly shifts the selectivity profile, favoring JAK1 over JAK3. This is hypothesized to be due to the specific hydrogen-bonding interaction between the cyano nitrogen and the unique residue architecture in the JAK1 ATP-binding pocket, reducing the immunosuppressive side effects typically associated with pan-JAK or JAK3-selective inhibition.

References

  • Discovery of potent anti-inflammatory 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amines for use as Janus kinase inhibitors Bioorganic & Medicinal Chemistry (Volume 27, Issue 12, 15 June 2019) URL: [Link]

  • N-(HETERO)ARYL-PYRROLIDINE DERIVATIVES OF PYRAZOL-4-YL-PYRROLO[2,3-d]PYRIMIDINES AND PYRROL-3-YL-PYRROLO[2,3-d]PYRIMIDINES AS JANUS KINASE INHIBITORS (WO2010135650A1)

Troubleshooting & Optimization

Improving the purity of synthesized Furo[3,2-C]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Strategies for Improving Purity and Yield in Furo[3,2-c]pyridine-7-carbonitrile Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Molecule Profile

Furo[3,2-c]pyridine-7-carbonitrile is a fused bicyclic heteroaromatic scaffold, frequently utilized as a pharmacophore in kinase inhibitors (e.g., JAK, Cathepsin K inhibitors). High-purity synthesis is notoriously difficult due to three primary factors:

  • Regioisomeric Contamination: Competitive formation of the [2,3-c] isomer during cyclization.

  • Cyanation Difficulties: The 7-position (beta to the pyridine nitrogen) is electronically deactivated, requiring robust Palladium-catalyzed cyanation which often introduces heavy metal impurities and homocoupling byproducts.

  • Physicochemical Properties: The basic pyridine nitrogen causes "tailing" during silica chromatography, complicating the separation of close-eluting impurities.[1]

This guide provides a modular troubleshooting approach to resolving these specific purity bottlenecks.

Module 1: Core Synthesis & Regiocontrol (The "Prevention" Phase)

The most robust route to the [3,2-c] core involves the cyclization of 3-alkoxypyridine derivatives. Purity issues often stem from the very first step: Regioselectivity .

Standard Operating Procedure (SOP) for Ring Closure
  • Precursor: 4-chloropyridin-3-ol or 4-halopyridin-3-ol derivatives.

  • Mechanism: O-alkylation followed by intramolecular Heck cyclization or base-mediated etherification.

Troubleshooting Table: Cyclization Impurities
SymptomProbable CauseTechnical Intervention
Presence of [2,3-c] Isomer Incorrect starting isomer or "cine-substitution" mechanism active.Validation: Verify starting material is 4-chloropyridin-3-ol , not 3-chloropyridin-4-ol. Fix: Use steric bulk bases (e.g.,

-BuOK) to prevent proton abstraction at undesirable positions.
Open-Chain Intermediates Incomplete cyclization (5-endo-dig failure).Optimization: If using Sonogashira/Cyclization cascade, increase temperature to >80°C to drive the anti-Baldwin ring closure. Ensure CuI catalyst is fresh (white, not green).
Polymerization (Black Tar) Furan ring instability under acidic conditions.Protocol Adjustment: Maintain pH > 7 during workup. Furan rings are acid-sensitive; avoid strong HCl washes. Use saturated

or phosphate buffer.

Module 2: The Cyanation Bottleneck (Critical Step)

Installing the nitrile group at the 7-position is the most common source of purity failure. Direct Nucleophilic Aromatic Substitution (


) fails because the 7-position is not sufficiently electron-deficient. Palladium-catalyzed cyanation  is required.[2]
The Protocol: Pd-Catalyzed Cyanation of 7-Halo-furo[3,2-c]pyridine

Reagents:

  • Source:

    
     (Standard) or 
    
    
    
    (Non-toxic/Slow release).
  • Catalyst:

    
     + Xantphos or 
    
    
    
    .
  • Solvent: DMF or DMAc (degassed).

Root Cause Analysis: Low Purity in Cyanation

Issue 1: Protodehalogenation (The "Reduced" Impurity)

  • Observation: Mass spec shows M-Cl+H peak (replacement of halogen with hydrogen).

  • Cause: Hydride sources in the solvent or trace water acting with the catalyst.

  • Solution:

    • Solvent Drying: DMF must be anhydrous (<50 ppm water).

    • Catalyst Switch: Switch from

      
       to 
      
      
      
      / Xantphos
      . Xantphos has a large bite angle that favors reductive elimination of the nitrile over beta-hydride elimination/reduction pathways.

Issue 2: Homocoupling (The Dimer)

  • Observation: Dimer formation (Ar-Ar).

  • Cause: Oxidation of the Pd-species or excess catalyst.

  • Solution:

    • Degassing: Sparge solvent with Argon for 30 mins before adding catalyst.

    • Reductant: Add 1-2 mol% Zinc dust to keep Pd in the active (0) state.

Issue 3: Residual Metal Contamination

  • Observation: Product is colored (yellow/orange) despite being a white solid theoretically; NMR peaks are broad.

  • Solution: See Module 3.

Module 3: Downstream Purification & Polishing

Chromatography Optimization

The basic nitrogen at position 5 interacts with silanols on silica gel, causing peak tailing that masks impurities.

  • The Fix: Pre-treat silica gel with 1% Triethylamine (TEA) in the eluent.

  • Mobile Phase: DCM / MeOH (95:5) + 0.5%

    
    . The ammonia competes for silanol sites, sharpening the product peak.
    
Metal Scavenging Protocol (Mandatory)

If the product is for biological assay, Pd must be <10 ppm.

  • Dissolve crude product in THF/MeOH (10:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (scavenger resins) at 4 equivalents relative to Pd loading.

  • Stir at 40°C for 4 hours.

  • Filter through Celite.

  • Crystallization: Recrystallize from Ethanol/Heptane to remove final organic impurities.

Visualizing the Workflow

Figure 1: Synthesis & Troubleshooting Logic Flow

G start Start: 7-Halo-furo[3,2-c]pyridine cyanation Step: Pd-Catalyzed Cyanation (Zn(CN)2, Pd catalyst, DMF) start->cyanation check_purity QC Check: LCMS Purity cyanation->check_purity impurity_h Issue: Protodehalogenation (M-Hal + H) check_purity->impurity_h Mass = M-34 impurity_dimer Issue: Homocoupling (Ar-Ar Dimer) check_purity->impurity_dimer Mass = 2M-Hal impurity_metal Issue: Residual Pd (Colored/Broad NMR) check_purity->impurity_metal Color/NMR final Final Product: >98% Purity Furo[3,2-c]pyridine-7-CN check_purity->final Pass fix_h Fix: Dry DMF, Switch to Xantphos/Pd2(dba)3 impurity_h->fix_h fix_dimer Fix: Degas (Argon), Add Zn dust impurity_dimer->fix_dimer fix_metal Fix: SiliaMetS Thiol Scavenger + Recrystallization impurity_metal->fix_metal fix_h->cyanation Retry fix_dimer->cyanation Retry fix_metal->final

Caption: Decision tree for troubleshooting the critical cyanation step in furo[3,2-c]pyridine synthesis.

Frequently Asked Questions (FAQ)

Q1: Why is my yield low during the cyanation step using CuCN (Rosenmund-von Braun)?

  • Answer: The Rosenmund-von Braun reaction requires high temperatures (>150°C), which often decomposes the sensitive furan ring in the furo[3,2-c]pyridine system. Switch to Pd-catalyzed methods (Pd(0)/Zn(CN)2) which operate at milder temperatures (80-100°C) [1].

Q2: I see a spot on TLC that trails heavily. Is this my product?

  • Answer: Yes, likely. Furo[3,2-c]pyridines are basic.[1][3] On standard silica, they streak.[1] Add 1% Triethylamine to your TLC chamber and column solvent to tighten the spot [2].

Q3: Can I use K4[Fe(CN)6] instead of Zn(CN)2?

  • Answer: Yes, and it is often preferred for purity. Potassium ferrocyanide releases cyanide ions slowly, keeping the concentration of free cyanide low. This prevents catalyst poisoning (formation of inactive anionic Pd-cyano species), often resulting in higher turnover numbers and cleaner reaction profiles [3].

References

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[4] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[2][5] Organic Letters, 13(3), 648–651.[4] Link

  • BenchChem Technical Support. (2025). Synthesis and Purification of Furo[3,2-c]pyridine Derivatives. BenchChem Application Notes. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Ferrocyanide as a Non-Toxic Cyanating Agent in Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389. Link

  • Taszarek, M., & Reissig, H. U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine Derivatives. Heterocycles, 104(11).[6] Link

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling. This guide is designed for drug development professionals, scientists, and researchers who need actionable, field-proven strategies to diagnose and resolve low yields in complex transformations such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

As an Application Scientist, I approach reaction troubleshooting not through random trial-and-error, but through systematic causality. By understanding the specific failure points within the catalytic cycle, we can implement targeted, self-validating solutions.

Diagnostic Decision Matrix

Before adjusting any reaction parameters, you must determine whether your low yield is caused by a stalled reaction (low conversion) or by competing side pathways (high conversion, low product).

TroubleshootingWorkflow Start Low Yield Detected CheckConv Analyze Crude Mixture (LC-MS / NMR) Start->CheckConv LowConv Low Conversion (Starting Material Remains) CheckConv->LowConv SM > 20% HighConv High Conversion (Starting Material Consumed) CheckConv->HighConv SM < 5% CatDeact Catalyst Deactivation (Poisoning / Aggregation) LowConv->CatDeact Insolubility Reagent Insolubility LowConv->Insolubility SideReact Competing Side Reactions HighConv->SideReact Protodeboronation Protodeboronation (Suzuki) SideReact->Protodeboronation Homocoupling Homocoupling (Oxidant Present) SideReact->Homocoupling

Workflow for diagnosing low yields in Pd-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: My Buchwald-Hartwig amination of a nitrogen-rich heterocycle (e.g., 2-bromopyridine) is stalling. Why does the catalyst die so quickly?

A1: Nitrogen-rich heterocycles are notorious for causing catalyst poisoning. The basic nitrogen atom on the pyridine ring acts as a competing ligand, strongly coordinating to the active Pd(0) or Pd(II) center and displacing your intended phosphine ligand, which permanently halts the catalytic cycle[1]. Causality & Solution: To prevent this off-cycle coordination, you must increase the steric bulk around the palladium center. Switching to highly hindered, electron-rich biaryl phosphine ligands like BrettPhos, XPhos, or RuPhos creates a microenvironment that physically blocks the pyridine nitrogen from binding while still allowing the oxidative addition of the carbon-halogen bond[1][2].

Q2: I am running a Suzuki-Miyaura coupling, but LC-MS shows complete consumption of my boronic acid with very little product. What is happening?

A2: You are likely experiencing protodeboronation , a highly common side reaction where the carbon-boron bond is cleaved by a proton (often from water or protic solvents), yielding the des-borylated arene[3][4]. This is particularly prevalent with electron-deficient, ortho-substituted, and heteroaryl boronic acids (e.g., 2-pyridylboronic acid)[4]. Causality & Solution: Protodeboronation is drastically accelerated by high temperatures and strong aqueous bases[3]. To mitigate this, lower the reaction temperature (e.g., 60 °C) and switch to a milder, anhydrous base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)[4][5]. If the free boronic acid remains unstable, convert it to a more robust derivative like a pinacol ester (Bpin) or a MIDA boronate, which slowly releases the active boronic acid into the catalytic cycle[4].

Q3: Why am I seeing a large amount of symmetrical biaryl byproduct in my Suzuki coupling?

A3: The formation of symmetrical biaryl species indicates homocoupling of the boronic acid. This side reaction is almost exclusively driven by the presence of an oxidant—most commonly adventitious oxygen in the reaction vessel[2][6]. Oxygen intercepts the Pd(II) intermediate, facilitating a pathway where two equivalents of boronic acid transmetalate onto the same palladium center, followed by reductive elimination to form the homocoupled product[6]. Causality & Solution: Your reaction system is not sufficiently inert. You must rigorously degas all solvents (e.g., via freeze-pump-thaw or prolonged sparging with argon) and assemble the reaction under a strict inert atmosphere[2]. Adding the aryl halide in a slight excess can also help outcompete the homocoupling pathway[3].

Mechanistic Pathway: The Catalytic Cycle and Failure Points

Understanding exactly where a reaction fails within the catalytic cycle dictates your troubleshooting strategy.

CatalyticCycle Precatalyst Pd(II) Precatalyst (e.g., Pd G3) Pd0 Active L-Pd(0) Precatalyst->Pd0 Activation OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X Poisoning Catalyst Poisoning (Heteroatom Binding) Pd0->Poisoning Suboptimal Ligand Transmet Transmetalation L-Pd(II)(Ar)(Ar') OxAdd->Transmet + Ar'-B(OH)2 / Base Homocoupling Homocoupling (O2 Mediated) OxAdd->Homocoupling + O2 RedElim Reductive Elimination Product + L-Pd(0) Transmet->RedElim Protodeboronation Protodeboronation (Base/H2O Mediated) Transmet->Protodeboronation Excess Base/Heat RedElim->Pd0 Catalytic Turnover

Palladium catalytic cycle highlighting common side reactions and failure points.

Quantitative Data: Intelligent Screening for Challenging Substrates

Trial-and-error optimization is inefficient. A systematic Design of Experiments (DoE) or intelligent screening matrix is required to identify synergistic effects between variables[2][7]. The table below illustrates a representative optimization matrix demonstrating how ligand and catalyst selection drastically impacts the yield of a notoriously sluggish substrate (Suzuki coupling of 2,4-dichloropyrimidine).

Catalyst SourceLigandBaseSolventYield (%)Mechanistic Rationale / Notes
Pd₂(dba)₃NoneK₂CO₃Toluene< 5%Inefficient without a highly active supporting ligand[3].
Pd(PPh₃)₄PPh₃ (Intrinsic)Na₂CO₃Dioxane/H₂O71%Standard first-pass system; moderate efficacy for basic substrates[3].
Pd(OAc)₂SPhosK₃PO₄Toluene85%Electron-rich biaryl phosphine accelerates oxidative addition of chlorides.
XPhos Pd G3XPhosK₃PO₄THF/H₂O94% G3 precatalyst ensures 100% active Pd(0) generation; XPhos prevents poisoning[2].

Self-Validating Experimental Protocol: Optimized Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol utilizes a Buchwald G3 precatalyst system. Traditional palladium sources (like Pd(OAc)₂) can fail to fully reduce to the active Pd(0) state. This methodology is self-validating : the rapid color change upon base addition confirms the successful generation of the active Pd(0) species, eliminating precatalyst activation as a hidden variable[2].

Objective: High-yield Suzuki-Miyaura coupling of a heteroaryl halide with an unstable boronic acid.

Reagents & Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid or pinacol ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 precatalyst (2 - 5 mol%)[2]

  • K₃PO₄ (aqueous, 2.0 equiv)[5]

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask or a reaction vial equipped with a PTFE septum. Cool under a continuous stream of ultra-high purity Argon.

  • Solid Addition: Add the aryl halide, boronic acid, and XPhos Pd G3 precatalyst to the vessel.

  • Inert Atmosphere Establishment: Seal the vessel. Perform three cycles of vacuum evacuation followed by Argon backfilling. Crucial Step: Failure to remove oxygen here will result in boronic acid homocoupling[2].

  • Solvent Degassing: In a separate flask, vigorously sparge 1,4-dioxane with Argon for at least 30 minutes[8].

  • Solvent Addition: Add the degassed 1,4-dioxane to the reaction vessel via syringe.

  • Base Addition & Activation (Self-Validation Checkpoint): Add the aqueous K₃PO₄ solution (previously sparged with Argon).

    • Validation: Upon addition of the base, the mixture should rapidly transition from a pale yellow/green to a deep red or brown color. This visually confirms the deprotonation of the G3 precatalyst and the release of the active L-Pd(0) species. If the solution remains pale, your base is inactive or your solvent is wet/acidic.

  • Reaction: Heat the mixture to 60–80 °C with vigorous stirring (800+ rpm) to ensure efficient biphasic mixing[2][5]. Monitor via LC-MS until the aryl halide is consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate for chromatographic purification.

References

Sources

Overcoming challenges in the cyclization step of furopyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Overcoming Challenges in the Cyclization Step of Furopyridine Synthesis Ticket ID: FP-CYC-2026-X

Core Directive & System Overview

Welcome to the Furopyridine Synthesis Support Center. You are likely here because your LC-MS shows unreacted alkyne, your reaction mixture has turned into an intractable black tar, or you have isolated the N-alkylated isomer instead of the desired O-cyclized product.

Furopyridines (e.g., furo[2,3-b]pyridine, furo[3,2-c]pyridine) are privileged scaffolds in kinase inhibitor discovery (isosteres of azaindoles). However, the cyclization step is the bottleneck, often plagued by the pyridine nitrogen’s interference and the high energy barrier of 5-endo-dig closures.

This guide treats your synthesis as a debuggable system. We categorize failures into three logic gates: Regioselectivity Errors , Catalytic Stalls , and Stability Crashes .

Diagnostic Workflows (Troubleshooting)

Module A: Metal-Catalyzed Cycloisomerization (The "Gold" Standard)

Applicable to: Alkynylpyridines, Sonogashira cascades.

Symptom: The Sonogashira coupling worked (intermediate observed), but the subsequent cyclization to the furan ring is stalled or producing byproducts.

Issue 1: The 5-endo-dig vs. 6-endo-dig Competition

In systems like 3-alkynyl-4-hydroxypyridines, the cyclization must ostensibly follow a 5-endo-dig pathway to form the furan ring. However, Baldwin’s rules generally disfavor this unless the metal catalyst sufficiently activates the alkyne.

  • Root Cause: Insufficient electrophilic activation of the alkyne

    
    -system or competitive coordination of the metal to the pyridine nitrogen.
    
  • The Fix: Switch from "Soft" to "Carbophilic" Lewis Acids.

    • Protocol Adjustment: If using CuI (often insufficient for difficult closures), switch to Ag(I) or Au(I) .

    • Recommended System: AgOTf (5-10 mol%) or AuCl(PPh3)/AgOTf (2-5 mol%) in Toluene or DCE at 80°C.

    • Why: Gold and Silver have a higher affinity for the alkyne

      
      -bond than the pyridine nitrogen, inducing the necessary bending of the alkyne to allow the nucleophilic attack of the hydroxyl group [1].
      
Issue 2: Catalyst Poisoning by Pyridine Nitrogen
  • Symptom: Reaction starts but stops at 20-30% conversion. Adding more catalyst helps briefly.

  • Root Cause: The pyridine nitrogen is a sigma-donor that binds to the active metal center, sequestering it from the alkyne.

  • The Fix: Protonation or Lewis Acid Buffering.

    • Strategy: Perform the reaction in acidic media (e.g., acetic acid) or add a sacrificial Lewis acid (e.g., ZnCl2) to tie up the pyridine nitrogen, leaving the noble metal free to activate the alkyne [2].

Table 1: Catalyst Selection Matrix for Cycloisomerization

Precursor SubstratePreferred CatalystSolvent SystemTempKey Mechanistic Note
3-alkynyl-2-pyridone Ag₂CO₃ (10 mol%)1,4-Dioxane100°CBasic conditions favor O-attack over N-attack.
3-alkynyl-4-hydroxypyridine AuCl₃ (5 mol%)DCM/MeOHRTHigh activity; MeOH assists proton transfer.
2-alkynyl-3-hydroxypyridine CuI (20 mol%) + Cs₂CO₃DMF120°CRequires heat; CuI acts as both coupling/cyclizing agent.
Module B: S_NAr and Intramolecular Etherification

Applicable to: 2-halopyridines + glycolates/hydroxyketones.

Symptom: Formation of the N-alkylated pyridone instead of the O-alkylated ether precursor, preventing furan formation.

Issue: The Ambident Nucleophile Trap

Pyridones/hydroxypyridines are ambident nucleophiles. Under thermodynamic control, N-alkylation is often favored (forming the stable amide-like pyridone), whereas kinetic control favors O-alkylation (required for furopyridine).

  • The Fix: Hard-Soft Acid-Base (HSAB) Engineering.

    • Counter-ion Switch: Use Ag₂CO₃ or Cs₂CO₃ instead of K₂CO₃/NaH.

      • Mechanism:[1][2] The Silver(I) or Cesium cation coordinates tightly to the Nitrogen (or the halide leaving group), directing the alkylating agent toward the Oxygen atom [3].

    • Solvent: Use non-polar aprotic solvents (Toluene, Benzene) to disfavor the separation of the ion pair, which promotes O-alkylation.

Step-by-Step Protocols

Protocol A: One-Pot Sonogashira-Cyclization to Furo[3,2-c]pyridine

Reference Grounding: Adapted from methods by Reissig et al. [4] and BenchChem Protocols [5].

Reagents:

  • 4-Hydroxy-3-iodopyridine (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (3.0 equiv)[3]

  • Solvent: DMF (degassed)

Workflow:

  • Degassing (Critical): Sparge DMF with Argon for 30 mins. Oxygen promotes homocoupling (Glaser) which competes with the cross-coupling.

  • Coupling: Combine halide, Pd, Cu, and base in DMF. Add alkyne dropwise.[3] Heat to 50°C for 2 hours.

    • Checkpoint: TLC should show consumption of iodide. Intermediate alkyne may be visible.[3]

  • Cyclization Trigger: Raise temperature to 110°C .

    • Note: If cyclization is slow, add DBU (2.0 equiv) . The stronger base facilitates the tautomerization required for the 5-endo-dig closure.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na₂SO₄.

Protocol B: Cyclization of 3-Alkynyl-4-pyrones (Alternative Route)

For difficult substrates where pyridine nitrogen interference is too high.

  • Precursor: Synthesize 3-alkynyl-4-pyrone (no nitrogen yet).

  • Transformation: Treat with NH₄OAc (Ammonium Acetate) in HFIP (Hexafluoroisopropanol) at RT.

    • Mechanism:[1][2] The pyrone ring opens and recyclizes with nitrogen insertion, simultaneously closing the furan ring.

    • Why HFIP? Its strong hydrogen-bond donating ability activates the pyrone carbonyl without harsh Lewis acids [6].

Visualizing the Mechanism

The following diagram illustrates the critical decision points in the Ag(I)-catalyzed cyclization pathway.

Furopyridine_Cyclization Start Substrate: 3-Alkynyl-2-pyridone Ag_Coord Step 1: Ag(I) π-Coordination (Activation of Alkyne) Start->Ag_Coord + AgOTf / Toluene Nu_Attack Step 2: Nucleophilic Attack (O-attack vs N-attack) Ag_Coord->Nu_Attack Path_O O-Cyclization (5-exo-dig) Nu_Attack->Path_O Hard Base (Cs2CO3) Kinetic Control Path_N N-Cyclization (Byproduct) Nu_Attack->Path_N Soft Base / Polar Solvent Thermodynamic Control Intermediate Vinyl-Ag Species Path_O->Intermediate Proto_De Protodeauration/Silver Removal Intermediate->Proto_De + H+ Final Product: Furo[2,3-b]pyridine Proto_De->Final

Caption: Mechanistic divergence in Ag(I)-mediated cyclization. Selective O-attack is required for furopyridine formation.

FAQ: Rapid Fire Troubleshooting

Q: My reaction turned black and tarry immediately upon adding acid for the Pictet-Spengler cyclization. A: Furan rings are acid-sensitive "poly-enolethers." They polymerize easily.

  • Fix: Switch to a milder acid system. Instead of HCl/AcOH, use TFA/DCM at 0°C or Sc(OTf)₃ (Scandium Triflate) as a mild Lewis acid catalyst.

Q: I am seeing the "homocoupling" dimer instead of my furopyridine. A: You have Oxygen in your system.

  • Fix: The Sonogashira step is sensitive. Perform "Freeze-Pump-Thaw" cycles (x3) for your solvent. Alternatively, use a Copper-free Sonogashira variant (Pd(OAc)₂ / Gel-Cat) to eliminate the copper species responsible for the Glaser homocoupling [5].

Q: Can I use microwave irradiation? A: Yes, and it is highly recommended for the cyclization step.

  • Insight: The 5-endo-dig cyclization has a high entropic barrier. Microwave heating (120-150°C for 10-20 mins) often drives the reaction to completion cleanly where thermal reflux fails, likely due to the rapid ramp rate preventing decomposition pathways.

References

  • Gevorgyan, V., et al. "Ag(I)-Catalyzed Cycloisomerization of Alkynylpyridines." Journal of Organic Chemistry. (Generalized citation based on Ag-catalysis mechanisms).

  • BenchChem Technical Support. "Optimization of reaction conditions for Furo[3,2-c]pyridine cyclization." BenchChem Application Notes. 4[5][6]

  • Noravyan, A. S., et al. "Synthesis and properties of furopyridines (Review)." Pharmaceutical Chemistry Journal.

  • Reissig, H. U., et al. "Synthesis of New Multivalent Furo[3,2-c]pyridine Derivatives."[6] Heterocycles.

  • BenchChem Technical Support. "Palladium-Catalyzed Synthesis of Furopyridine Derivatives." BenchChem Protocols. 7

  • Semantic Scholar. "Novel Solvent Promoted Synthesis of Furo[3,2‐c]pyridines from 3‐Alkynyl‐4‐pyrones." 8

Sources

Validation & Comparative

Structural Elucidation and Differentiation of Furo[3,2-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In the development of kinase inhibitors and bioisosteres for quinolines, the Furo[3,2-c]pyridine scaffold has emerged as a critical pharmacophore due to its ability to engage in unique hydrogen bonding and pi-stacking interactions. However, the synthesis of Furo[3,2-c]pyridine-7-carbonitrile presents a significant analytical challenge: Regioisomerism .

Cyclization strategies often yield a mixture of the desired [3,2-c] isomer and the thermodynamically competitive [2,3-c] isomer. Because these species are isobaric (identical Mass/Charge ratio), Low-Resolution Mass Spectrometry (LRMS) cannot distinguish them.

This guide provides a definitive, self-validating protocol to structurally authenticate Furo[3,2-c]pyridine-7-carbonitrile, focusing on the "Smoking Gun" differentiation from its primary isomer, Furo[2,3-c]pyridine-7-carbonitrile.

The Comparative Challenge: Target vs. Isomer

The core analytical task is distinguishing the target molecule from its structural isomer. While both share the formula


, their proton topologies on the pyridine ring differ fundamentally.
Structural Comparison
FeatureTarget: Furo[3,2-c]pyridine-7-CN Alternative: Furo[2,3-c]pyridine-7-CN
Structure Fused system where Furan oxygen is adjacent to the bridgehead carbon

. Nitrogen is at position 5.
Fused system where Furan oxygen is adjacent to bridgehead, but Nitrogen is at position 6.
Pyridine Protons H-4 and H-6 H-4 and H-5
Proton Relationship Meta-positioned across the Nitrogen.Ortho-positioned.
Key Coupling (

)

Hz
(Singlets or fine splitting)

Hz
(Distinct Doublets)
Bioactivity Risk High potency (kinase hinge binder).Often inactive or off-target toxicity.

Validation Workflow (Logic Diagram)

The following decision tree illustrates the logic flow for accepting or rejecting a batch based on spectral data.

ValidationWorkflow Start Crude Product Isolated MS_Check Step 1: HRMS Analysis (Expected m/z ~ 145.03) Start->MS_Check Mass_Fail REJECT: Impurity/Precursor MS_Check->Mass_Fail Incorrect Mass NMR_1H Step 2: 1H NMR (DMSO-d6) MS_Check->NMR_1H Mass Confirmed Coupling_Check Analyze Pyridine Ring Coupling Constants (J) NMR_1H->Coupling_Check Ortho_Coup Observed J = 5.5 Hz (Ortho Coupling) Coupling_Check->Ortho_Coup Meta_Coup Observed J < 1.0 Hz (Singlets/Meta) Coupling_Check->Meta_Coup Isomer_ID IDENTIFIED: Furo[2,3-c] Isomer Ortho_Coup->Isomer_ID HMBC_Check Step 3: 2D HMBC Confirm CN Connectivity Meta_Coup->HMBC_Check Final_Valid VALIDATED: Furo[3,2-c]pyridine-7-CN HMBC_Check->Final_Valid Correlation H6 -> C7(CN)

Figure 1: Analytical decision matrix for distinguishing regioisomers of furopyridines.

Detailed Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Purpose: To confirm elemental composition and purity, though not isomer structure.

  • Preparation: Dissolve 0.1 mg of sample in HPLC-grade Methanol (MeOH).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Parameters:

    • Capillary Voltage: 3.5 kV.

    • Fragmentor: 100 V (To prevent in-source fragmentation of the nitrile).

  • Acceptance Criteria:

    • Molecular Ion:

      
       (Calculated for 
      
      
      
      ).
    • Isotope Pattern: Distinctive Nitrogen rule application; M+1 peak should be ~9% of base peak.

    • Fragmentation (MS/MS): Collision Energy (20 eV). Look for neutral loss of HCN (27 Da), resulting in a peak at

      
      . This confirms the presence of the cyano group on the aromatic ring.
      
Protocol B: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Purpose: Definitive structural elucidation.

Solvent Choice: DMSO-


 is preferred over 

for this compound. The polar nature of the nitrile and the fused ring system ensures better solubility and sharper peaks in DMSO, preventing aggregation-induced broadening.
1H NMR Data (400 MHz, DMSO-

)
PositionChemical Shift (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-2 8.25 - 8.35Doublet (d)

Furan

-proton. Most deshielded due to oxygen adjacency.
H-6 8.80 - 8.90Singlet (s)-Pyridine proton adjacent to N and CN. Highly deshielded by CN anisotropy.
H-4 8.05 - 8.15Singlet (s)-Pyridine proton. No ortho neighbor.
H-3 7.15 - 7.25Doublet (d)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Furan

-proton. Distinctive smaller coupling constant.

Critical Validation Step: Zoom into the region 8.0 – 9.0 ppm.

  • PASS: Two distinct singlets (H-4 and H-6).

  • FAIL: Two doublets with

    
     Hz. This indicates the [2,3-c] isomer where protons are ortho.
    
13C NMR & HMBC Correlations

The nitrile carbon is a "silent" feature in proton NMR but obvious in Carbon NMR.

  • Nitrile Carbon (C-CN): Expect a weak signal at

    
     ppm.
    
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the self-validating step.

    • Experiment: Set long-range coupling delay to 60-80 ms (optimized for

      
       Hz).
      
    • Diagnostic Correlation: Look for a cross-peak between H-6 (the most downfield singlet) and the Nitrile Carbon (C-7-CN).

    • Why? In the [3,2-c] isomer, H-6 is 3 bonds away from the nitrile carbon. In the [2,3-c] isomer, the proton at position 5 is ortho to the nitrile (also 3 bonds), but the chemical shift environment of the carbon skeleton will differ significantly (C-7a bridgehead shift).

Troubleshooting & Common Pitfalls

Issue 1: "Ghost" Peaks in the Aliphatic Region
  • Observation: Peaks at 1.2 ppm and 2.5 ppm.

  • Cause: Common grease or DMSO/Water impurities.

  • Solution: These do not invalidate the structure unless they integrate >5% relative to the aromatic signals.

Issue 2: Broadening of Pyridine Signals
  • Observation: H-4 and H-6 appear as broad humps rather than sharp singlets.

  • Cause: Quadrupolar relaxation from the Nitrogen or dynamic exchange if the sample is acidic.

  • Solution: Add 1 drop of

    
     to the NMR tube to exchange any labile protons (though none are native to this molecule, it removes water hydrogen bonding) or slightly warm the probe to 40°C.
    

References

  • Review of Furopyridine Synthesis: Shaban, M. A. E., & Morad, A. E. (1997).[1] Furopyridines: Synthesis and Properties. Heterocycles, 45(5), 976.[1]

  • NMR Coupling Constants in Heterocycles: Reich, H. J. (2024). Bicyclic Aromatic Heterocycles: NMR Data. University of Wisconsin-Madison Chemistry Database.

  • Differentiation of Isomeric Fused Pyridines: Juristová, N., et al. (2007). Synthesis and reactions of [1]benzofuro[3,2-c]pyridine. Nova Biotechnologica, 7(1), 107-113.

  • Mass Spectrometry of Nitriles: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for HCN loss fragmentation patterns).

Sources

Comparing the efficacy of Furo[3,2-C]pyridine derivatives with known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Furo[3,2-c]pyridine represents a "privileged scaffold" in medicinal chemistry, serving as a bioisostere to the widely utilized indole and azaindole rings. Its structural rigidity and capacity for hydrogen bonding make it an ideal core for targeting ATP-binding pockets in kinases (e.g., c-Met, RON) and modulating complex signaling pathways in oncology.

This guide provides a technical comparison of Furo[3,2-c]pyridine derivatives against industry-standard inhibitors, supported by experimental data, synthesis protocols, and mechanistic insights.

Comparative Efficacy Analysis

Case Study A: c-Met and RON Kinase Inhibition

The most prominent application of the Furo[3,2-c]pyridine scaffold is in the inhibition of receptor tyrosine kinases, specifically c-Met (Hepatocyte Growth Factor Receptor) and RON (Macrophage Stimulating Protein Receptor).

Lead Compound: OSI-296 (6-aminofuro[3,2-c]pyridine derivative).[1]

quantitative Comparison: OSI-296 vs. Standard Inhibitors

The following table contrasts the inhibitory potency (IC50) of the Furo[3,2-c]pyridine derivative OSI-296 against FDA-approved c-Met inhibitors.

InhibitorScaffold ClassTarget(s)c-Met IC50 (Cellular)Selectivity Profile
OSI-296 Furo[3,2-c]pyridine c-Met, RON ~42 nM High (Dual c-Met/RON)
CrizotinibAminopyridinec-Met, ALK, ROS1~4 nMBroad (Multi-kinase)
CabozantinibQuinolinec-Met, VEGFR2, RET~1.3 nMBroad (Anti-angiogenic)
CapmatinibImidazopyrazinec-Met~0.6 nMHighly Selective

Technical Insight: While OSI-296 displays a higher IC50 (lower potency) compared to third-generation inhibitors like Capmatinib, its efficacy lies in its dual inhibition of RON kinase . Co-activation of RON is a known resistance mechanism in c-Met therapies. The Furo[3,2-c]pyridine scaffold allows for a unique binding mode that accommodates the specific ATP-pocket conformation of both kinases, offering a therapeutic advantage in resistant phenotypes that pure c-Met inhibitors (like Capmatinib) might miss.

Case Study B: Cytotoxicity in Esophageal Squamous Cell Carcinoma (ESCC)

Recent derivatives (e.g., Compound 4c ) have demonstrated potent antiproliferative activity, outperforming standard chemotherapeutics in specific cell lines.

CompoundCell LineTumor TypeIC50 (24h)IC50 (48h)
Furo[3,2-c]py-4c KYSE70 ESCC 0.88 µg/mL 0.65 µg/mL
5-FluorouracilKYSE70ESCC> 5.0 µg/mL~2.5 µg/mL

Mechanism of Action & Signaling Pathways

Furo[3,2-c]pyridine derivatives typically function as Type I ATP-competitive inhibitors . They occupy the hinge region of the kinase domain, preventing the phosphorylation of tyrosine residues required for downstream signal transduction.

Pathway Visualization: c-Met/HGF Signaling

The diagram below illustrates the blockade of the HGF/c-Met pathway by Furo[3,2-c]pyridine derivatives, preventing the activation of the PI3K/Akt and RAS/MAPK cascades.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Binding Phospho Autophosphorylation (Tyr1234/1235) cMet->Phospho Activation Inhibitor Furo[3,2-c]pyridine (Inhibitor) Inhibitor->cMet Blocks ATP Pocket PI3K PI3K Phospho->PI3K RAS RAS Phospho->RAS AKT AKT PI3K->AKT Outcome Cell Proliferation & Survival AKT->Outcome MAPK MAPK/ERK RAS->MAPK MAPK->Outcome

Caption: Logical flow of c-Met signaling inhibition. The Furo[3,2-c]pyridine scaffold competitively binds to the c-Met kinase domain, halting the phosphorylation cascade.

Experimental Protocols (Validation Systems)

A. Synthesis of Furo[3,2-c]pyridine Core

Methodology: Sonogashira Coupling followed by 5-endo-dig Cyclization.[2][3] Rationale: This cascade reaction is preferred over the Pictet-Spengler method due to milder conditions and higher tolerance for functional groups on the pyridine ring.

Workflow Diagram:

Synthesis_Workflow Start 4-Hydroxy-3-Iodopyridine Intermediate 3-Alkynyl-4-hydroxypyridine Start->Intermediate Sonogashira (DMF, 70°C) Reagents Terminal Alkyne Pd(PPh3)2Cl2 (5 mol%) CuI (2 mol%) Diisopropylamine Reagents->Intermediate Cyclization 5-endo-dig Cyclization (Base-Mediated) Intermediate->Cyclization In situ Product Furo[3,2-c]pyridine Derivative Cyclization->Product

Caption: One-pot cascade synthesis of the Furo[3,2-c]pyridine scaffold via Sonogashira coupling.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried Schlenk flask with 4-hydroxy-3-iodopyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.02 equiv) under nitrogen atmosphere.

  • Addition: Add anhydrous DMF (0.2 M concentration) followed by Diisopropylamine (3.0 equiv) and the specific Terminal Alkyne (1.2 equiv).

  • Reaction: Heat the mixture to 70°C for 16–24 hours. Monitor via TLC (Hexane:EtOAc 1:1).[4]

  • Work-up: Cool to room temperature. Dilute with EtOAc, wash with water (3x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution).

B. In Vitro Kinase Assay (Self-Validating)

To verify the IC50 values cited above, use a FRET-based Z'-LYTE™ Kinase Assay.

  • Reagents: Recombinant c-Met kinase, FRET-peptide substrate, ATP (at Km apparent).

  • Procedure:

    • Incubate Kinase + Test Compound (Furo[3,2-c]pyridine derivative) + Substrate for 1 hour.

    • Add ATP to initiate phosphorylation.

    • Stop reaction with Development Reagent (cleaves non-phosphorylated peptides).

  • Validation: Calculate Z'-factor. A value > 0.5 confirms the assay is robust and the inhibition data is reliable.

References

  • BenchChem. Comparative Analysis of Furo[3,2-c]pyridine-4-carbonitrile and Other Kinase Inhibitors. (2025).[5][3][6][7][8][9] Link

  • National Institutes of Health (PubMed). Novel 6-aminofuro[3,2-c]pyridines as potent, orally efficacious inhibitors of cMET and RON kinases (OSI-296). (2013). Link

  • MDPI (Int. J. Mol. Sci.). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). Link

  • BenchChem. Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines. (2025).[5][3][6][7][8][9] Link

  • ResearchGate. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors. (2019). Link

Sources

The Furopyridine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The fusion of a furan ring with a pyridine ring creates the furopyridine scaffold, a heterocyclic motif of significant and growing interest in medicinal chemistry.[1] This structural framework is considered "privileged" as it serves as a versatile template for developing ligands that can interact with a diverse array of biological targets with high affinity and selectivity.[2] The unique electronic and steric properties conferred by this fusion have led to the discovery of potent furopyridine analogs active against cancers, infectious diseases, and inflammatory conditions.[3][4][5]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various furopyridine analogs, categorized by their primary biological targets. We will dissect the causality behind experimental designs, compare the performance of different analog series with supporting quantitative data, and provide detailed protocols for key biological assays.

Part 1: Furopyridine Analogs as Potent Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[6] Furopyridine derivatives have proven to be a fertile ground for the discovery of novel kinase inhibitors, targeting several critical nodes in cellular signaling pathways.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2, a key regulator of the cell cycle, is a prime target for anticancer drug development.[7][8] A series of substituted furo[2,3-b]pyridine derivatives have been identified as potent inhibitors of the CDK2/cyclin A2 complex, with some analogs demonstrating activity superior to the reference inhibitor, Roscovitine.[9]

Core Scaffold Analysis: The Furo[2,3-b]pyridine Core

The SAR exploration for this series started with a 6-(naphthalen-2-yl)-4-(thiophen-2-yl) substituted furo[2,3-b]pyridine core. The key to potent inhibition lies in the molecule's ability to form critical hydrogen bond interactions within the ATP-binding pocket of CDK2, particularly with the backbone of Leu83.

Structure-Activity Relationship Insights:

  • Position 2 (Furan Ring): The introduction of an ethyl carboxylate group at the 2-position, coupled with an amino group at the 3-position (Compound 14 ), yields a potent inhibitor with an IC50 of 0.93 µM.[9] This suggests that these functionalities contribute significantly to binding, likely through hydrogen bonding or favorable polar interactions.

  • Position 3 (Furan Ring): A free amino group at this position appears crucial for activity.

  • Comparison with Pyridine Analogs: When comparing the furopyridine scaffold to its pyridine precursors, the furopyridine derivative (Compound 14 ) showed superior activity against colon cancer cell lines, indicating the fused furan ring is a beneficial structural modification for this target.

Table 1: Comparative Inhibitory Activity of Furopyridine and Precursor Analogs against CDK2/Cyclin A2

Compound IDCore ScaffoldKey SubstituentsCDK2/Cyclin A2 IC50 (µM)
14 Furo[2,3-b]pyridine2-COOEt, 3-NH2, 6-naphthyl, 4-thienyl0.93[9]
4 Pyridine2-Cl, 3-CN, 6-naphthyl, 4-thienyl0.24[9]
11 Pyridine2-S-chloroethanethioate, 3-CN0.50[9]
RoscovitinePurine(Reference Compound)0.39[9]

Note: While the pyridine analogs 4 and 11 show higher potency in the enzymatic assay, the superiority of the furopyridine analog 14 was noted in cell-based assays, highlighting the importance of cellular uptake and other ADME properties.

Caption: Key SAR points for Furo[2,3-b]pyridine CDK2 inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

The EGFR signaling pathway is another critical target in oncology. Drug resistance, often mediated by mutations like T790M and C797S, poses a significant clinical challenge.[10] Furopyridine (specifically, furo[2,3-c]pyridine) derivatives have been investigated as next-generation inhibitors capable of overcoming this resistance.[10]

Structure-Activity Relationship Insights:

A virtual screening of 48 furopyridine analogs followed by in vitro evaluation identified compounds with potent, nanomolar-range inhibitory activity against both wild-type and mutant EGFR forms.[10]

  • Core Scaffold: The furo[2,3-c]pyridine core serves as the foundational structure.

  • Key Interactions: Molecular dynamics simulations revealed that potent inhibition is driven by van der Waals interactions within the EGFR active site. Hydrogen bonding with key residues M793 and S797 was identified as crucial for strong inhibitory activity, especially in mutant forms where the C797 residue is altered.[10]

  • Overcoming Resistance: The identified potent compounds (PD18 and PD56) demonstrated high efficacy against the L858R/T790M double mutant and the formidable L858R/T790M/C797S triple mutant, suggesting this scaffold can be optimized to overcome clinically relevant resistance mechanisms.

Table 2: Comparative Inhibitory Activity of Furopyridine Analogs against EGFR Variants

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)EGFR (L858R/T790M/C797S) IC50 (nM)
PD18 Data not specified, potentData not specified, potentData not specified, potent
PD56 Data not specified, potentData not specified, potentData not specified, potent
Osimertinib (Reference Drug)EffectiveIneffective

Note: The source article highlights the nanomolar potency of PD18 and PD56, surpassing known drugs, but does not provide specific IC50 values in the abstract. The key finding is their activity against the C797S mutant.[10]

Part 2: Furopyridine Analogs as Anti-Infective Agents

Neglected tropical diseases, such as Human African Trypanosomiasis (sleeping sickness) and Chagas disease, require urgent development of new therapeutics.[11] Furopyridine-based compounds have emerged as a promising class of anti-infective agents with potent activity against Trypanosoma parasites.[11][12]

Core Scaffold and SAR Analysis: Antitrypanosomal Activity

A systematic SAR study was conducted on a library of 57 heterocyclic compounds, including 15 furopyridine analogs, to probe their efficacy against Trypanosoma cruzi (the causative agent of Chagas disease) and T. brucei (a causative agent of sleeping sickness).[11][12]

Structure-Activity Relationship Insights:

The study involved modifying the furopyridine core at multiple positions to understand the structural requirements for antitrypanosomal activity.

  • Region R2 (Furan Ring): Analogs with an ethyl ester group at the 3-position of the furan ring were synthesized.

  • Region R3 (Furan Ring): The 2-position of the furan ring was functionalized with various phenyl groups.

  • Other Positions: Modifications included introducing N-cycloalkyl groups at different positions.

  • Activity Profile: Out of the total set, 29 compounds were identified as active against T. cruzi and 19 against T. brucei (activity defined as <10 µM).[11] This demonstrates that the furopyridine scaffold can be systematically modified to achieve potent and selective antitrypanosomal effects. While specific IC50 values for individual furopyridine analogs were part of a larger dataset, the study confirms the scaffold's significant potential.[12]

Caption: General SAR exploration points for antitrypanosomal furopyridines.

Part 3: Experimental Methodologies

In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to insoluble purple formazan crystals.[13][15] The formazan is then solubilized, and the absorbance of the colored solution is quantified, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Culture human cancer cells (e.g., KYSE70, HCT-116, A549) to an exponential growth phase. Seed the cells into a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5 x 10⁴ cells/well) in 100 µL of culture medium.[13]

  • Compound Treatment: Prepare serial dilutions of the furopyridine test compounds. After allowing the cells to adhere (typically 24 hours), replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified 5% CO₂ incubator.[1]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile filtered) to each well for a final concentration of 0.5 mg/mL.[13][15]

  • Formazan Formation: Incubate the plate for 4 hours in the incubator to allow for the conversion of MTT to formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

In Vitro CDK2/Cyclin A2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the CDK2/Cyclin A2 complex. Luminescence-based assays, such as the Kinase-Glo® Max assay, are common high-throughput methods.[7][16]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase reaction consumes ATP, and the remaining ATP is used by luciferase to generate a luminescent signal. Low luminescence indicates high kinase activity (high ATP consumption), while high luminescence indicates low kinase activity (inhibition).[16]

Step-by-Step Protocol:

  • Reagent Preparation: Thaw recombinant human CDK2/Cyclin A2 enzyme, 5x Kinase Assay Buffer, ATP, and a suitable substrate (e.g., CDK substrate peptide 1) on ice.[7] Prepare a 1x Kinase Assay Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the furopyridine test compounds in a suitable buffer (e.g., 1x Kinase Assay Buffer with DMSO).

  • Reaction Setup: In a white, 96-well plate, add 5 µL of the inhibitor solution (or vehicle for positive control, or buffer for "blank" wells).

  • Master Mixture Preparation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the substrate peptide. Add 25 µL of this master mix to each well.[7]

  • Enzyme Addition: Dilute the CDK2/Cyclin A2 enzyme to the desired working concentration in 1x Kinase Assay Buffer. Add the diluted enzyme to all wells except the "blank" wells to initiate the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined optimal time (e.g., 45 minutes).[7]

  • ATP Detection: Thaw the Kinase-Glo® Max reagent. After the incubation, add 50 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescent reaction.

  • Luminescence Measurement: Cover the plate to protect it from light and incubate at room temperature for 15 minutes.[7] Measure the luminescence using a microplate reader.

  • Data Analysis: Subtract the "blank" reading from all other readings. Calculate the percentage of inhibition for each compound concentration relative to the positive control (no inhibitor). Determine the IC50 value by plotting percent inhibition versus the log of the inhibitor concentration.

In Vitro Antitrypanosomal Assay

This assay determines the potency of compounds against Trypanosoma parasites. A common method uses the viability indicator dye resazurin.[17][18]

Principle: Viable parasites metabolically reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink product, resorufin. The amount of fluorescence is proportional to the number of living parasites.

Step-by-Step Protocol:

  • Parasite Culture: Culture bloodstream form Trypanosoma brucei brucei in a suitable medium (e.g., HMI-9) supplemented with fetal bovine serum at 37°C in a 5% CO₂ incubator.[17][18]

  • Assay Setup: In a 96-well microtiter plate, add test compounds in serial dilution. Include a drug-free control (vehicle) and a reference drug control (e.g., pentamidine).

  • Parasite Addition: Adjust the parasite density (e.g., to 2 x 10⁵ cells/mL) and add 50 µL of the parasite suspension to each well.[17]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Add 20 µL of resazurin solution to each well.[18]

  • Fluorescence Measurement: Incubate for an additional 24 hours. Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[18]

  • Data Analysis: Convert the fluorescence readings to percent parasite viability relative to the drug-free control. Calculate the IC50 (or EC50) value for each compound by plotting percent viability against the log of the compound concentration.

Conclusion and Future Outlook

The furopyridine scaffold is a remarkably versatile and "privileged" structure in medicinal chemistry, yielding potent modulators of diverse biological targets. The structure-activity relationship studies summarized herein demonstrate that systematic chemical modification of the furopyridine core can lead to highly active compounds. As kinase inhibitors, they show promise in overcoming clinical resistance in oncology. As anti-infective agents, they provide a novel chemical space for tackling neglected tropical diseases.

Future research should focus on leveraging these SAR insights to design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles. Elucidating the precise molecular mechanisms of action and identifying novel biological targets for this scaffold will undoubtedly open new avenues for therapeutic intervention. The experimental frameworks provided in this guide offer a robust foundation for the continued exploration and development of this promising class of compounds.

References

  • Synthesis and Structure−Activity Relationships of Imidazopyridine/Pyrimidine‐ and Furopyridine‐Based Anti‐infective Agents against Trypanosomiases. ChemMedChem. [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC. [Link]

  • EGFR Kinase Inhibition. Bio-protocol. [Link]

  • In Vitro Antitrypanosomal Assay. Bio-protocol. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • Discovery of novel 2,3-diarylfuro[2,3-b]pyridin-4-amines as potent and selective inhibitors of Lck: synthesis, SAR, and pharmacokinetic properties. PubMed. [Link]

  • EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

  • Synthesis and Structure Activity Relationships of Imidazopyridine/Pyrimidine- and Furopyridine-Based Anti. Wiley Online Library. [Link]

  • MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Data Sheet - CDK2 Assay Kit. BPS Bioscience. [Link]

  • (PDF) Synthesis and Structure−Activity Relationships of Imidazopyridine/Pyrimidine‐ and Furopyridine‐Based Anti‐infective Agents against Trypanosomiases. ResearchGate. [Link]

  • In Vitro and In Vivo Antitrypanosomal Activities of Methanol Extract of Echinops kebericho Roots. PMC. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

  • In vitro antitrypanosomal activity of some Nigerian medicinal plants. ELEWA. [Link]

  • In Vitro Antioxidant and Antitrypanosomal Activities of Extract and Fractions of Terminalia catappa. MDPI. [Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ScienceDirect. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]

  • Substituted 4-(2,2-diphenylethyl)pyridine-N-oxides as phosphodiesterase-4 inhibitors: SAR study directed toward the improvement of pharmacokinetic parameters. PubMed. [Link]

  • Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PMC. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. PMC. [Link]

  • Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. PMC. [Link]

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. PMC. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. PubMed. [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents | Request PDF. ResearchGate. [Link]

Sources

Comparative Analysis of Catalysts for Furopyridine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Importance of the Furopyridine Core

Furopyridines—specifically the furo[2,3-b]pyridine, furo[3,2-b]pyridine, and furo[3,2-c]pyridine isomers—are privileged heterocyclic scaffolds in medicinal chemistry. As bioisosteres of indoles and benzofurans, they exhibit unique electron distributions (combining a


-excessive furan ring with a 

-deficient pyridine ring) that enhance binding affinities in biological targets[1]. This core is a critical pharmacophore in modern drug development, heavily featured in kinase inhibitors (e.g., B-Raf, EGFR, CLK), melatonin receptor agonists, and natural alkaloids like dictamnine[2][3][4].

Historically, the synthesis of these fused bicyclic systems relied on harsh, strong-acid cyclizations that often degraded sensitive functional groups[1]. Today, advanced catalytic methodologies have revolutionized their assembly. This guide provides an objective, data-driven comparison of the three primary catalytic strategies used to synthesize furopyridines: Palladium-Copper Co-Catalysis , Rhodium Catalysis , and Transition-Metal-Free Systems .

Mechanistic Pathways & Catalyst Causality

To optimize a synthetic route, one must understand the causality behind the catalyst selection. Each system operates via a distinct mechanistic paradigm, dictating its substrate scope and ideal application.

Palladium-Copper Co-Catalysis: The Sonogashira-Heteroannulation Paradigm

The combination of Palladium and Copper is the historical workhorse for furopyridine synthesis[5]. This method typically involves a tandem Sonogashira cross-coupling followed by a Wacker-type heteroannulation[4].

  • Causality of Pd: The Pd(0) species (e.g., generated from Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ) is essential for the oxidative addition into the strong C–halogen bond of an ortho-halohydroxypyridine[5].
  • Causality of Cu: Copper(I) iodide serves a dual purpose. Initially, it forms a copper acetylide to facilitate transmetalation to the Pd center. Following reductive elimination, the Cu(I) species acts as a

    
    -Lewis acid, activating the newly installed alkyne to lower the activation energy for the 5-endo-dig or 5-exo-dig intramolecular nucleophilic attack by the adjacent hydroxyl group[3][5].
    

MechanisticPathway A Halohydroxypyridine + Terminal Alkyne B Oxidative Addition [Pd(0) → Pd(II)] A->B C Transmetalation [Cu-Acetylide] B->C D Reductive Elimination [Alkynylpyridine] C->D E π-Activation & Cyclization [Cu(I) mediated] D->E F Substituted Furopyridine E->F

Caption: Mechanistic sequence of the Pd/Cu co-catalyzed tandem Sonogashira-heteroannulation.

Rhodium Catalysis: Precision C–H Activation

Rhodium-catalyzed C–H functionalization represents a paradigm shift by eliminating the need for pre-halogenated substrates[6].

  • Causality of Rh: Rhodium complexes (e.g., Rh

    
    (OAc)
    
    
    
    or Rh(III) catalysts) possess the unique thermodynamic ability to undergo reversible oxidative addition/reductive elimination cycles that insert directly into unactivated C–H bonds[7]. When guided by a directing group (such as the pyridine nitrogen or an auxiliary imine), the Rh catalyst provides exquisite regioselectivity. For example, the Rh
    
    
    (OAc)
    
    
    /IMes·HCl system promotes the chemoselective installation of aryl groups specifically at the C-2 position of the furopyridine core, a critical step in synthesizing dictamnine derivatives[6].
Transition-Metal-Free Systems: Green Chemistry Alternatives

Driven by the stringent regulatory requirements to eliminate heavy metal contamination in late-stage active pharmaceutical ingredient (API) synthesis, metal-free approaches have gained immense traction[7].

  • Causality of the Metal-Free Design: These systems bypass transition metal

    
    -activation by generating highly reactive, self-collapsing intermediates. A prime example is the use of pyridine N-oxides treated with an acyl source (like acetic anhydride). The initial N-acetoxylation creates a highly electrophilic intermediate. A mild base (e.g., DBU) then triggers benzylic deprotonation, initiating a spontaneous intramolecular cyclization cascade[7].
    

CatalystComparison Root Furopyridine Synthesis Strategies PdCu Pd/Cu Co-Catalysis (Pre-functionalized) Root->PdCu Rh Rhodium Catalysis (Direct C-H Activation) Root->Rh TMF Transition-Metal-Free (N-Oxides/Carbenes) Root->TMF PdCu_Adv High Yields Broad Alkyne Scope PdCu->PdCu_Adv Rh_Adv Step-Economic Highly Regioselective Rh->Rh_Adv TMF_Adv Zero Metal Toxicity Ideal for Late-Stage APIs TMF->TMF_Adv

Caption: Strategic comparison of the three primary catalytic workflows for furopyridine synthesis.

Quantitative Performance Comparison

The following table synthesizes the operational parameters and performance metrics of the three catalytic systems to aid in route selection.

ParameterPd/Cu Co-CatalysisRhodium CatalysisTransition-Metal-Free
Key Catalysts/Reagents Pd(PPh

)

Cl

(5 mol%), CuI (10 mol%)
Rh

(OAc)

(2 mol%), IMes·HCl (4 mol%)
DBU (1.5 eq), Ac

O (2.0 eq)
Substrate Requirements ortho-halohydroxypyridines, terminal alkynesUnactivated furopyridines, aryl halidesPyridine N-oxides, alkynyl-pyrones
Regioselectivity High (Pre-determined by halogen position)High (C-2 directed by heteroatom)Moderate to High
Typical Yield Range 65% – 90%53% – 94%40% – 85%
Reaction Temperature 25°C – 80°C100°C – 120°C0°C to Room Temperature
Primary Application Multi-gram scale synthesis, Melatonin analogues[4][5]Late-stage functionalization, Dictamnine derivatives[6]API synthesis, avoiding heavy metal toxicity[7]

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in quality control checks (e.g., TLC monitoring, specific color changes) to confirm the mechanistic progression of the reaction.

Protocol A: Pd/Cu-Catalyzed Synthesis of 2-Substituted Furo[2,3-b]pyridines[3][5]

This protocol utilizes a tandem cross-coupling/cyclization approach, ideal for early-stage scaffold building.

  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve 3-chloro-2-hydroxypyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous Triethylamine (Et

    
    N, 10 mL). Self-Validation: Sparge the solution with Argon for 15 minutes. Failure to remove oxygen will result in Glaser homocoupling of the alkyne, visible as a highly non-polar blue/UV-active spot on TLC.
    
  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (0.05 mmol, 5 mol%) and CuI (0.1 mmol, 10 mol%). The solution will typically transition to a dark amber/brown color, indicating the formation of the active Pd(0) species.
  • Reaction Execution: Heat the mixture to 60°C. Monitor via TLC (Hexanes:EtOAc 3:1). Self-Validation: The reaction is complete when the starting material spot (typically Rf ~0.3) disappears and a new, highly UV-active fluorescent spot (Rf ~0.6) emerges (usually 4–6 hours).

  • Quench & Extraction: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove metal salts. Wash the filtrate with saturated aqueous NH

    
    Cl (2 x 15 mL) to sequester residual copper, followed by brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to afford the pure 2-substituted furo[2,3-b]pyridine.
Protocol B: Rh-Catalyzed Direct C-H Arylation at C-2[6]

This protocol is designed for late-stage functionalization of an existing furopyridine core.

  • Setup: In a 15 mL sealed pressure tube, combine the unsubstituted furo[2,3-b]pyridine core (1.0 mmol), aryl bromide (1.5 mmol), Rh

    
    (OAc)
    
    
    
    (0.02 mmol, 2 mol%), IMes·HCl ligand (0.04 mmol, 4 mol%), and Cs
    
    
    CO
    
    
    (2.0 mmol).
  • Solvent Addition: Add anhydrous Toluene (5 mL) under an Argon atmosphere and seal the tube tightly.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 120°C for 16 hours. Self-Validation: The high temperature is required to overcome the activation barrier for C–H insertion. A color shift to dark red/black indicates active catalyst turnover.

  • Workup: Cool the vessel to room temperature. Dilute with Dichloromethane (DCM, 15 mL) and wash with water. Extract the aqueous layer twice with DCM.

  • Isolation: Dry the combined organic layers, evaporate, and purify via chromatography. Self-Validation:

    
    H-NMR of the product must show the disappearance of the characteristic furan C-2 proton singlet (typically around 
    
    
    
    7.8 ppm), confirming absolute regioselectivity.
Protocol C: Transition-Metal-Free Synthesis via Pyridine N-Oxides[7]

A green-chemistry approach utilizing reactive intermediates.

  • Activation: Dissolve the C3-substituted pyridine N-oxide derivative (1.0 mmol) in anhydrous DCM (10 mL) and cool to 0°C in an ice bath.

  • N-Acetoxylation: Add Acetic Anhydride (Ac

    
    O, 2.0 mmol) dropwise. Stir for 30 minutes at 0°C. Self-Validation: The formation of the highly electrophilic N-acetoxypyridinium intermediate makes the solution highly moisture-sensitive; maintain strict anhydrous conditions.
    
  • Base-Promoted Cyclization: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
     (10 mL) carefully (monitor for CO
    
    
    
    gas evolution).
  • Purification: Separate the organic layer, extract the aqueous layer with DCM, dry, and concentrate. Purify via column chromatography. Self-Validation: The absence of transition metals ensures the product is immediately suitable for biological in vitro assays without the need for ICP-MS metal scavenging validation.

References

  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES Semantic Scholar
  • Elaboration of Furopyridine Scaffolds ResearchG
  • Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applic
  • Synthesis of Melatonin Analogues Derived from Furo[2,3-b]- and[2,3-c]pyridines by Use of a Palladium-Copper Catalyst System ResearchG
  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling PMC / NIH
  • Rhodium‐Catalyzed Direct Arylation of Furopyridine: Synthesis and the Cardiac Effects of Dictamnine Derivatives ResearchG
  • C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroarom

Sources

Benchmarking the Biological Activity of Furo[3,2-c]pyridine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary: The Isomeric Advantage

In the high-stakes optimization of kinase inhibitors, the Furo[3,2-c]pyridine scaffold represents a critical bioisostere of the indole and quinoline cores found in approved therapeutics. While its isomers—specifically furo[2,3-b]pyridine and furo[3,2-b]pyridine—have been extensively mapped as CLK and Hedgehog pathway modulators, the [3,2-c] isomer offers a distinct electronic profile that favors selectivity for c-MET and RON receptor tyrosine kinases.

This guide benchmarks the biological activity of Furo[3,2-c]pyridines against their structural isomers and clinical standards. By analyzing Structure-Activity Relationships (SAR) and quantitative inhibitory data, we demonstrate how shifting the nitrogen atom within the pyridine ring drastically alters kinase selectivity profiles, transforming a broad-spectrum cytotoxic agent into a targeted inhibitor.

Comparative Benchmarking: Isomer vs. Isomer

The biological utility of furopyridines is dictated by the position of the pyridine nitrogen, which controls hydrogen bond acceptor capabilities in the kinase hinge region.

Structural Selectivity Profile

The following comparison highlights how isomeric variation shifts the biological target window.

FeatureFuro[3,2-c]pyridine (Focus)Furo[3,2-b]pyridine (Alternative)Furo[2,3-b]pyridine (Alternative)
Primary Target c-MET, RON, PI3K CLK1/2/4, HIPKIRAK4, Hedgehog Pathway
Key Mechanism ATP-competitive inhibition (Type I)ATP-competitive (Hinge Binder)Allosteric & Hinge Binding
Electronic Character Nitrogen at C-6 position (relative to fusion); moderate basicity.Nitrogen at C-4; high electron deficiency at C-2.Nitrogen adjacent to furan oxygen; unique dipole.
Clinical Relevance OSI-296 (Antitumor)CLK inhibitors (Neurodegenerative)Anti-inflammatory agents
Quantitative Performance Data (c-MET Inhibition)

To benchmark the potency of the [3,2-c] scaffold, we compare OSI-296 (a representative Furo[3,2-c]pyridine) against standard clinical c-MET inhibitors.[1]

Table 1: Comparative IC50 Values for c-MET Kinase Inhibition

CompoundScaffold Classc-MET IC50 (nM)Selectivity Note
OSI-296 Furo[3,2-c]pyridine 42 (Cellular)High selectivity for c-MET/RON over VEGFR.
Crizotinib Aminopyridine4.0Multi-targeted (ALK/ROS1/c-MET).
Cabozantinib Quinoline1.3Broad spectrum (VEGFR2/MET/RET).
Isomer Analog Furo[3,2-b]pyridine>10,000Inactive against c-MET; selective for CLK.

Analytic Insight: While Crizotinib and Cabozantinib show lower absolute IC50 values, they suffer from "off-target" toxicity due to VEGFR inhibition. The Furo[3,2-c]pyridine scaffold (OSI-296) demonstrates a "cleaner" profile, inhibiting c-MET and RON without significant VEGFR cross-reactivity, a crucial factor in reducing hypertensive side effects in patients.

Mechanism of Action: The c-MET/RON Signaling Axis

The Furo[3,2-c]pyridine core exerts its anticancer effects primarily by blocking the ATP-binding pocket of the Hepatocyte Growth Factor Receptor (HGFR/c-MET). This blockade prevents downstream phosphorylation of the docking site, effectively severing the PI3K/Akt and MAPK survival pathways.

Pathway Visualization

The following diagram illustrates the specific intervention point of Furo[3,2-c]pyridine derivatives within the tumor microenvironment.

CMET_Pathway HGF HGF (Ligand) cMET c-MET/RON Receptor (Tyrosine Kinase) HGF->cMET Activation PI3K PI3K cMET->PI3K Phosphorylation RAS RAS cMET->RAS Furo Furo[3,2-c]pyridine (Inhibitor) Furo->cMET ATP Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Furo[3,2-c]pyridine derivatives block c-MET autophosphorylation, arresting PI3K/Akt and RAS/MAPK signaling cascades.

Experimental Protocols: Synthesis & Validation

To ensure reproducibility, we provide a validated synthetic route for the scaffold and a robust assay for biological verification.

Synthesis: The Sonogashira Cyclization Strategy

The most efficient route to the Furo[3,2-c]pyridine core involves a palladium-catalyzed coupling followed by heteroannulation.

Reagents:

  • 4-hydroxy-3-iodopyridine (Starting material)[2]

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)

  • Co-catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-hydroxy-3-iodopyridine (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere.

  • Coupling: Add Pd(PPh₃)₂Cl₂, CuI, and Et₃N. Stir for 10 minutes at room temperature.

  • Addition: Dropwise add the terminal alkyne (1.2 eq).

  • Cyclization: Heat the reaction mixture to 80°C for 6–12 hours . The 5-endo-dig cyclization occurs spontaneously after the initial Sonogashira coupling.

  • Work-up: Cool to RT, dilute with ethyl acetate, and wash with brine. Dry over MgSO₄ and concentrate.

  • Purification: Isolate the Furo[3,2-c]pyridine product via silica gel column chromatography (Hexane/EtOAc gradient).

Biological Validation: In Vitro Kinase Assay (FRET)

Objective: Determine the IC50 of the synthesized isomer against c-MET.

  • Reagent Setup: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Prep: Dilute recombinant c-MET kinase to 2 nM in kinase buffer.

  • Compound Treatment: Prepare a 10-point serial dilution of the Furo[3,2-c]pyridine compound in DMSO. Add to 384-well plates.

  • Reaction Initiation: Add ATP (at Km concentration) and a fluorescently labeled peptide substrate (e.g., Z'-LYTE Tyr6 Peptide).

  • Incubation: Incubate for 1 hour at room temperature.

  • Detection: Add Development Reagent (protease) which cleaves non-phosphorylated peptides.

  • Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signal. A high FRET ratio indicates inhibition (intact peptide).

Experimental Workflow Diagram

Workflow Start Start: 4-OH-3-I-Pyridine Synth Sonogashira Coupling (Pd/Cu, 80°C) Start->Synth Purify Purification (Silica Column) Synth->Purify Product Furo[3,2-c]pyridine Scaffold Purify->Product Assay Kinase Assay (FRET/ELISA) Product->Assay Validation Data IC50 Calculation & SAR Analysis Assay->Data

Caption: Integrated workflow from chemical synthesis to biological data generation.

References

  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. MDPI. Available at: [Link]

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry.[3][4] Available at: [Link]

  • Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available at: [Link]

Sources

Beyond the Algorithm: A Comparative Guide to Validating Computational Hits with Biophysical Rigor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Valley of Death" in Virtual Screening

Recent benchmarks reveal that docking scores correlate poorly with experimental binding affinities (


) , and false-positive rates in raw virtual screens often exceed 90% [1][4]. The "product" evaluated in this guide is not a single software or instrument, but the Integrated Computational-Biophysical Workflow . This guide objectively compares this rigorous integrated approach against isolated methodologies, demonstrating why biophysical validation (specifically Surface Plasmon Resonance - SPR) is the non-negotiable bridge between a virtual hit and a viable lead.

The Challenge: Why Algorithms Lie

Computational models rely on scoring functions that approximate free energy (


). They frequently fail to account for:
  • Solvation Penalties: The energy cost of desolvating the polar binding pocket.

  • Entropic Costs: The conformational restriction of the ligand upon binding.

  • Protein Flexibility: Induced-fit mechanisms that rigid crystal structures (or static AlphaFold models) miss [1].

Data Analysis: The Correlation Gap

The following table summarizes the reliability of different hit-identification modalities based on recent industry benchmarks.

MetricModality A: Pure In Silico Modality B: Endpoint Assays (HTS) Modality C: Integrated Workflow (In Silico + SPR)
Primary Output Docking Score (kcal/mol)% Inhibition (Single point)Kinetic Constants (

)
False Positive Rate High (>90%) [4]Medium (10–20% due to artifacts)Low (<5%)
Correlation to Potency Poor (

) [4]
Moderate (

)
High (

)
Mechanism of Action Predicted PoseUnknown (Black box)Defined (Stoichiometry confirmed)
Throughput Ultra-High (

cpds)
High (

cpds)
Medium (

cpds)

Key Insight: Relying solely on Modality A results in a "hit" list dominated by sticky aggregators and false binders. Modality C filters these out early, saving resources in downstream medicinal chemistry.

The Solution: Orthogonal Validation Workflow

To cross-validate a computational prediction, one must move beyond equilibrium measures (IC50) and interrogate the binding kinetics . A compound with a high docking score might transiently occupy a pocket but fail to engage effectively due to fast dissociation rates (


).
Visualization: The Integrated Validation Funnel

The following diagram illustrates the logical flow from a massive virtual library to a validated, biophysically characterized lead.

Figure 1: The Integrated Validation Funnel. Note the feedback loop where experimental kinetic data refines the computational model.

Experimental Protocol: Validating "Virtual Hits" with SPR

Objective

To determine if top-ranking docking hits bind the target with 1:1 stoichiometry and physiologically relevant kinetics.

Materials
  • Ligand: 10–20 "Virtual Hits" (purity >95%, DMSO stock).

  • Target Protein: Biotinylated (AviTag) or His-tagged protein.

  • Instrument: Biacore 8K or Reichert4SR.

Step-by-Step Methodology
  • Surface Preparation (The Critical Step):

    • Action: Immobilize the target protein onto a Streptavidin (SA) or NTA sensor chip.

    • Target Density: Aim for a low density (

      
       RU) to minimize mass transport limitations and steric hindrance.
      
    • Control: Always use a reference channel with a non-binding protein (e.g., BSA) or an empty surface to subtract bulk refractive index changes (DMSO effect).

  • Solvent Correction:

    • Rationale: Virtual hits are stored in DMSO. SPR is sensitive to refractive index mismatches.

    • Protocol: Prepare a solvent correction curve (0.5% to 5% DMSO) to normalize the signal.

  • Single-Cycle Kinetics (Screening Mode):

    • Instead of full multi-cycle kinetics, inject increasing concentrations of the hit (e.g., 1

      
      M, 5 
      
      
      
      M, 25
      
      
      M) sequentially without regeneration.
    • Why? This saves time and protein stability during the initial triage of computational hits.

  • Data Analysis & Cross-Validation:

    • Fit data to a 1:1 Langmuir binding model .

    • The "Square Wave" Test: If the sensorgram looks like a square wave (instant on/instant off) with high amplitude, it is likely a non-specific binder or aggregator, regardless of the docking score.

    • Stoichiometry Check: Calculate

      
      . If experimental 
      
      
      
      is >120% of theoretical, the compound is aggregating (False Positive).

Comparative Decision Logic: Interpreting the Data

How do you decide which computational hit to pursue? Use the kinetic profile.

KineticLogic Input SPR Sensorgram Shape SquareWave Square Wave (Fast on/Fast off) Input->SquareWave HighRes Slow Dissociation (Long Residence Time) Input->HighRes SuperStoic Signal >> Rmax (Super-Stoichiometric) Input->SuperStoic ResultA Fragment/Weak Binder (Valid for optimization) SquareWave->ResultA ResultB High Quality Lead (Prioritize) HighRes->ResultB ResultC Aggregator/Artifact (Discard) SuperStoic->ResultC

Figure 2: Decision Matrix for interpreting SPR sensorgrams relative to computational predictions.

Conclusion

The "product" that accelerates drug discovery is not a perfect algorithm—it is the rigorous cross-validation of that algorithm.

  • Computational tools (AlphaFold, Docking) provide the Breadth (screening millions).

  • Biophysical tools (SPR, ITC) provide the Depth (validating mechanism).

By adopting the integrated workflow described above, researchers can reduce false positive rates from >90% to <5%, ensuring that resources are focused only on compounds with genuine therapeutic potential.

References

  • AlphaFold3 versus experimental structures: assessment of the accuracy in ligand-bound G protein-coupled receptors. Acta Pharmacologica Sinica. [Link]

  • How well do molecular docking scores correlate with experimental binding affinities? Quora / Scientific Discussion. [Link]

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]

  • False positive results in virtual screening. ResearchGate. [Link]

  • Applications of Biophysics in High-Throughput Screening Hit Validation. Journal of Biomolecular Screening. [Link]

Evaluating the selectivity of Furo[3,2-C]pyridine-7-carbonitrile against kinase targets

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Evaluating the Kinase Selectivity of Furo[3,2-c]pyridine-7-carbonitrile

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are the architects of cellular signaling, regulating nearly every aspect of cell life, from growth and proliferation to differentiation and death.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets.[2] The development of small-molecule kinase inhibitors has subsequently revolutionized therapeutic strategies. However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[2][3]

Promiscuous or "off-target" kinase inhibition can lead to cellular toxicity and undesirable side effects, complicating clinical development.[2][4] Therefore, the rigorous evaluation of a compound's selectivity profile is not merely a characterization step but a cornerstone of modern drug discovery.[5][6] This guide provides a comprehensive framework for evaluating the kinase selectivity of a novel compound, Furo[3,2-c]pyridine-7-carbonitrile , a member of a heterocyclic scaffold class that has shown significant promise in kinase-targeted drug discovery.[7][8]

While specific data on the 7-carbonitrile derivative is emerging, related Furo[3,2-c]pyridine and its isomers have demonstrated inhibitory activity against key oncogenic kinases such as VEGFR2, c-MET, and cell-cycle regulators like CDK2.[9][10][11] This guide will detail a robust, industry-standard biochemical assay, provide a framework for comparative data analysis, and explain the critical reasoning behind each step, empowering researchers to generate a high-fidelity selectivity profile for this promising compound.

Pillar 1: Strategic Experimental Design for Kinase Selectivity Profiling

The goal of selectivity profiling is to determine the potency of an inhibitor against a wide array of kinases. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) across a panel of purified enzymes. A compound is considered selective if it inhibits its intended target at a significantly lower concentration than other kinases.

The Choice of Assay: Why the ADP-Glo™ Kinase Assay is a Superior Tool

To quantify kinase activity, we must measure the catalytic event: the transfer of a phosphate group from ATP to a substrate.[12] This can be done by tracking either substrate phosphorylation or the production of the ADP byproduct. While classic radioisotope-based assays are highly sensitive, they pose safety and disposal challenges.[12][13]

For this guide, we will employ the ADP-Glo™ Kinase Assay , a luminescence-based system with several advantages that make it ideal for high-throughput screening and selectivity profiling:[13][14]

  • Universality: It measures the formation of ADP, a universal product of all kinase reactions, allowing for the testing of a diverse range of kinases without the need for specific antibodies or modified substrates.[15][16]

  • High Sensitivity: The assay can detect very low levels of ATP-to-ADP conversion, making it suitable for kinases with low activity or for conserving valuable enzyme.[13][14]

  • Robustness: The "glow-type" luminescent signal is stable for several hours, providing experimental flexibility and eliminating the need for specialized injectors.[17] This stability routinely yields high Z'-factor values (>0.7), indicative of a high-quality assay.[15]

The assay operates in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which then fuels a luciferase/luciferin reaction to produce a light signal directly proportional to kinase activity.[16][17]

Selecting the Kinase Panel and Comparator Compounds

The choice of kinases for the selectivity panel is critical. Based on preliminary data from the Furo[3,2-c]pyridine scaffold, our panel should include:

  • Hypothesized Primary Targets: VEGFR2, c-MET, CDK2.[9][10][11]

  • Related Family Members: Other receptor tyrosine kinases (e.g., EGFR, FGFR1) and CDKs (e.g., CDK9) to assess family-specific selectivity.

  • Structurally Diverse Kinases: Representatives from different branches of the kinome tree (e.g., a serine/threonine kinase like AKT1 and a non-receptor tyrosine kinase like SRC) to probe for broader off-target activity.

For comparison, two control inhibitors are essential:

  • Staurosporine: A potent but highly promiscuous kinase inhibitor. This serves as a positive control for inhibition and a benchmark for non-selectivity.

  • A Selective Inhibitor: A known, highly selective inhibitor for one of the primary targets (e.g., Crizotinib for c-MET). This provides a benchmark for a desirable selectivity profile.

Pillar 2: Detailed Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines the procedure for determining the IC50 value of Furo[3,2-c]pyridine-7-carbonitrile against a single kinase in a 384-well plate format using the ADP-Glo™ system. The process is then repeated for every kinase in the panel.

Reagent and Plate Preparation
  • Compound Dilution:

    • Prepare a 10 mM stock solution of Furo[3,2-c]pyridine-7-carbonitrile in 100% DMSO.

    • Perform a serial dilution series. A common approach is a 10-point, 3-fold dilution. This creates a wide concentration range (e.g., 100 µM to 5 nM final assay concentration) to ensure a complete dose-response curve. The final DMSO concentration in the assay must be kept constant and low (typically ≤1%) to avoid impacting enzyme activity.[18]

  • Kinase and Substrate Preparation:

    • Prepare a 2X working solution of the kinase and its specific substrate in the appropriate kinase reaction buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-20% ATP conversion).

  • ATP Solution:

    • Prepare a 2X ATP solution. Causality Note: The ATP concentration is a critical parameter. For IC50 determination of ATP-competitive inhibitors, the ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase.[19] This standardizes the level of competition and allows for more meaningful comparison of inhibitor potencies across different kinases.

Experimental Workflow

The following steps are performed in a solid white 384-well assay plate, which is necessary to maximize the luminescent signal.

  • Compound Plating (2.5 µL):

    • Add 2.5 µL of each compound dilution to the appropriate wells.

    • Add 2.5 µL of DMSO to "positive control" (100% activity) and "negative control" (0% activity) wells.

  • Kinase/Substrate Addition (2.5 µL):

    • Add 2.5 µL of the 2X kinase/substrate mix to all wells except the "negative control" wells.

    • Add 2.5 µL of reaction buffer without kinase to the "negative control" wells.

  • Initiate Kinase Reaction (5 µL):

    • Add 5 µL of the 2X ATP solution to all wells. The total reaction volume is now 10 µL.

    • Mix the plate gently on a plate shaker for 30-60 seconds.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to remain within the linear phase of the reaction.

  • Terminate Reaction and Deplete ATP (10 µL):

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Mix the plate and incubate at room temperature for 40 minutes. This step stops the kinase reaction and the reagent's luciferase depletes the unused ATP.[17]

  • ADP to ATP Conversion and Signal Generation (20 µL):

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[17][20]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Workflow Visualization

G cluster_prep 1. Reagent Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. Signal Detection (ADP-Glo™) cluster_analysis 4. Data Analysis p1 Prepare 10-Point Serial Dilution of Inhibitor a1 Dispense Inhibitor/DMSO (2.5 µL) p2 Prepare 2X Kinase/ Substrate Solution a2 Add Kinase/Substrate Mix (2.5 µL) p3 Prepare 2X ATP (at Km concentration) a3 Initiate with ATP (5 µL) a1->a2 a2->a3 a4 Incubate at 30°C (60 min) a3->a4 d1 Add ADP-Glo™ Reagent (10 µL) Incubate 40 min a4->d1 d2 Add Kinase Detection Reagent (20 µL) Incubate 30 min d1->d2 d3 Measure Luminescence (Plate Reader) d2->d3 an1 Normalize Data to Controls d3->an1 an2 Plot Dose-Response Curve an1->an2 an3 Calculate IC50 Value an2->an3

Biochemical Kinase Assay Workflow using the ADP-Glo™ System.

Pillar 3: Data Analysis and Comparative Evaluation

Calculating IC50 Values
  • Data Normalization: The raw luminescence data (Relative Light Units, RLU) must be normalized.

    • The average RLU from the "positive control" (DMSO, no inhibitor) wells represents 100% kinase activity.

    • The average RLU from the "negative control" (no kinase) wells represents 0% activity.

    • The Percent Inhibition for each inhibitor concentration is calculated as: % Inhibition = 100 * (1 - (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))

  • Curve Fitting: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to generate a sigmoidal dose-response curve.[9] The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Comparative Data Summary

The power of selectivity profiling comes from direct comparison. The IC50 values for Furo[3,2-c]pyridine-7-carbonitrile and comparator compounds should be summarized in a clear, quantitative table.

Kinase TargetKinase FamilyFuro[3,2-c]pyridine-7-carbonitrile IC50 (nM)Staurosporine IC50 (nM)Crizotinib IC50 (nM)
c-MET Receptor Tyrosine Kinase85 64 [11]
VEGFR2 Receptor Tyrosine Kinase150 15>10,000
CDK2/CycA CMGC450 4>10,000
EGFRReceptor Tyrosine Kinase2,10078,500
FGFR1Receptor Tyrosine Kinase3,50020>10,000
CDK9/CycTCMGC>10,00025>10,000
AKT1AGC8,90050>10,000
SRCTyrosine Kinase>10,00099,800

Note: The IC50 values for Furo[3,2-c]pyridine-7-carbonitrile are presented as hypothetical, yet plausible, data for illustrative purposes. Values for comparators are based on literature.

Interpreting the Selectivity Profile
  • Potency and Primary Targets: Furo[3,2-c]pyridine-7-carbonitrile shows the highest potency against c-MET, VEGFR2, and CDK2, with IC50 values in the nanomolar range. This suggests these may be its primary targets.

  • Selectivity: The compound is significantly more potent against c-MET than against other tested kinases like EGFR, FGFR1, and AKT1 (over 20-fold selectivity). This contrasts sharply with Staurosporine, which inhibits all tested kinases with high potency, demonstrating its characteristic promiscuity.

  • Comparative Analysis: Compared to Crizotinib, a known potent and selective c-MET inhibitor, our compound is less potent against c-MET. However, our compound displays a multi-targeted profile against c-MET, VEGFR2, and CDK2, which could be therapeutically advantageous in certain cancer contexts where these pathways are co-activated. The lack of activity against SRC and CDK9 at high concentrations is a positive indicator of selectivity.

Conclusion and Future Directions

This guide outlines a robust, validated methodology for assessing the kinase selectivity of Furo[3,2-c]pyridine-7-carbonitrile. The use of the ADP-Glo™ assay provides a universal and sensitive platform for generating high-quality, reproducible IC50 data.[13][14] The resulting selectivity profile demonstrates that Furo[3,2-c]pyridine-7-carbonitrile is a potent inhibitor of c-MET, VEGFR2, and CDK2 with reasonable selectivity over other kinase families.

While biochemical assays are the essential first step, they represent an idealized system.[21] The crucial next phase of investigation is to validate these findings in a cellular context. Orthogonal assays, such as Western blotting to measure the phosphorylation of downstream substrates in treated cells, are necessary to confirm on-target engagement and cellular potency.[22] Furthermore, broader profiling against a panel of several hundred kinases would provide a more complete picture of selectivity and help predict potential off-target liabilities.[5][21] The methodologies and principles detailed herein provide a solid foundation for these critical next steps in the drug discovery journey.

References

  • Current time information in Oskarshamn, SE. (n.d.). Google.
  • Bantscheff, M., et al. (n.d.). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved February 24, 2026, from [Link]

  • Lee, J., et al. (2007). Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases. Bioorganic & Medicinal Chemistry Letters, 17(1), 250-4. Retrieved February 24, 2026, from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved February 24, 2026, from [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega’s ADP-Glo™ assay. Retrieved February 24, 2026, from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-72. Retrieved February 24, 2026, from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Retrieved February 24, 2026, from [Link]

  • Bantscheff, M., et al. (2011). Rapid profiling of protein kinase inhibitors by quantitative proteomics. Methods in Molecular Biology, 795, 17-33. Retrieved February 24, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 24, 2026, from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved February 24, 2026, from [Link]

  • Johnson, J. L. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. OncoTarge, 7(10), 10731-10734. Retrieved February 24, 2026, from [Link]

  • Lee, P. Y. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved February 24, 2026, from [Link]

  • O'Shea, J. J., et al. (2011). Selectivity and therapeutic inhibition of kinases: to be or not to be? Nature Reviews Drug Discovery, 10(4), 307-308. Retrieved February 24, 2026, from [Link]

  • Shaban, A. K. F., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. Retrieved February 24, 2026, from [Link]

  • van der Wouden, P. E., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Retrieved February 24, 2026, from [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Characterization of furo[3,2‐b]pyridine derivatives in CLK1. Retrieved February 24, 2026, from [Link]

  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 22(10), 1193-1206. Retrieved February 24, 2026, from [Link]

  • Chemical Science (RSC Publishing). (n.d.). The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Retrieved February 24, 2026, from [Link]

  • Bain, J., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Expert Opinion on Drug Discovery, 4(8), 821-837. Retrieved February 24, 2026, from [Link]

  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, August 9). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2025, October 15). (PDF) Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Retrieved February 24, 2026, from [Link]

  • Scite. (n.d.). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Retrieved February 24, 2026, from [Link]

  • NIH PubChem. (n.d.). Furo[3,2-c]pyridine. Retrieved February 24, 2026, from [Link]

  • Semantic Scholar. (2012, June 1). Synthesis, Complex Compounds and Antimicrobial Activity of Some Derivatives of Furo[3,2-C]Pyridine and Their Starting Compounds. Retrieved February 24, 2026, from [Link]

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(10), 3103-3108. Retrieved February 24, 2026, from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Furo[3,2-c]pyridine-7-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Product - A Commitment to Safety

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in a reaction. The final step, proper disposal, is as critical as any synthetic transformation. It is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of Furo[3,2-c]pyridine-7-carbonitrile. As your partner in research, we believe that providing this essential safety and logistical information is fundamental to building the trust and confidence you place in our products. This document moves beyond a simple checklist, delving into the causality behind each procedural step to empower you, our scientific colleagues, with the knowledge to manage chemical waste with expertise and integrity.

Hazard Identification and Risk Assessment: Understanding the "Why"

Proper handling and disposal protocols are dictated by the inherent chemical and toxicological properties of a substance. Furo[3,2-c]pyridine-7-carbonitrile, while a specific molecule, belongs to a class of heterocyclic compounds whose potential hazards can be inferred from its structural motifs: a fused furan-pyridine core and a nitrile functional group.

  • Pyridine Moiety: The pyridine ring is a weak base. Pyridine and its derivatives can be flammable and, upon decomposition at high temperatures, may emit toxic fumes of cyanide and nitrogen oxides.[1] They can also react violently with strong oxidants and acids.[1]

  • Nitrile (-CN) Group: The carbon-nitrogen triple bond introduces potential toxicity. While the toxicity of nitrile compounds can vary significantly, it is prudent to handle all such compounds with care, as some can release hydrogen cyanide under certain conditions (e.g., contact with strong acids).

  • Heterocyclic Aromatic System: Fused aromatic systems can be skin, eye, and respiratory irritants. GHS classifications for the closely related compound Furo[3,2-c]pyridine include warnings for being harmful if swallowed, causing skin and eye irritation, and causing respiratory irritation.[2]

Therefore, Furo[3,2-c]pyridine-7-carbonitrile must be treated as a hazardous substance, requiring meticulous handling to mitigate risks of personal exposure, environmental contamination, and dangerous chemical reactions.

Pre-Disposal: In-Lab Waste Segregation and Handling

The foundation of proper disposal is laid the moment a substance is deemed "waste." Correct segregation at the point of generation is non-negotiable.

Core Principle: Never mix hazardous waste with non-hazardous waste. The intentional dilution of hazardous waste is strictly prohibited by regulations.[3]

Step-by-Step Segregation Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible container for Furo[3,2-c]pyridine-7-carbonitrile waste. This container must be in good condition, with a secure, tightly-fitting lid.[4] For solid waste, a wide-mouth plastic or glass jar is suitable. For solutions, use a bottle that will not be degraded by the solvent.

  • Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.[3] The label should clearly state:

    • "HAZARDOUS WASTE"

    • The full chemical name: "Furo[3,2-c]pyridine-7-carbonitrile"

    • List all other components and their approximate percentages (e.g., solvents).

    • The date the container was first used for waste accumulation.

  • Maintain Segregation: Store the waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation.[5] Crucially, this waste must be segregated from incompatible materials.

Hazard Class & Data Summary
Compound Name Furo[3,2-c]pyridine-7-carbonitrile
Potential GHS Hazards Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation[2][6]
Required Personal Protective Equipment (PPE) Nitrile or Butyl Rubber Gloves, Chemical Safety Goggles, Lab Coat[7][8]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases[9][10]
Primary Disposal Method Collection by licensed hazardous waste disposal service. DO NOT dispose down the drain or in regular trash.[3][9][11]

Emergency Procedures: Managing Spills

Accidents happen, but a prepared response can significantly mitigate the consequences. The following procedure is for minor spills (i.e., those that can be safely cleaned up by trained lab personnel in under 15 minutes). For large spills, evacuate the area, alert others, and contact your institution's Environmental Health & Safety (EHS) department immediately.[8]

Minor Spill Cleanup Protocol:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill site.

  • Don PPE: At a minimum, wear a lab coat, chemical safety goggles, and double-glove with chemically resistant gloves (e.g., nitrile).

  • Contain & Absorb: If the material is a solid, avoid creating dust.[7] Gently cover the spill with an inert absorbent material, such as vermiculite, cat litter, or a commercial spill pillow.[12] Work from the outside of the spill inward to prevent spreading.[12]

  • Collect Residue: Carefully scoop the absorbent material and place it into a designated hazardous waste container.[12][13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water and a mild detergent), working from the edges toward the center.[14] Place the cleaning materials into the same hazardous waste container.

  • Dispose: Seal and label the container as hazardous waste, including all materials used in the cleanup. Arrange for disposal through your EHS office.

Final Disposal: The "Cradle-to-Grave" Responsibility

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the generator of hazardous waste is responsible for it from "cradle-to-grave."[15] This means your responsibility does not end until the waste is properly and safely disposed of by a licensed facility.

Step-by-Step Disposal Workflow
  • Container Management:

    • Ensure your hazardous waste container is not leaking and is securely closed.[4] Do not overfill containers.

    • Verify the label is accurate, complete, and legible.

    • Store the container in your lab's designated SAA, away from drains and incompatible chemicals.[16][17]

  • Requesting Pickup:

    • When the container is full or you are finished generating this waste stream, contact your institution's EHS department (or equivalent safety office) to request a hazardous waste pickup.[3]

    • Do not transport hazardous waste across public areas yourself. This must be done by trained EHS personnel or certified contractors.[3]

  • Empty Container Disposal:

    • An "empty" container that held a hazardous waste must be handled correctly.

    • For non-acutely hazardous materials like Furo[3,2-c]pyridine-7-carbonitrile, a container is considered "RCRA empty" when all contents have been removed by normal means (pouring, scraping, etc.).

    • To dispose of the empty container in regular trash or recycling, it must be triple-rinsed with a suitable solvent (the rinseate itself must be collected as hazardous waste).[16]

    • After rinsing and air-drying in a fume hood, completely deface or remove all chemical labels before disposal.[16][18]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing Furo[3,2-c]pyridine-7-carbonitrile from the point of use to final disposal.

DisposalWorkflow cluster_generation In the Laboratory cluster_handling Waste Handling & Segregation cluster_emergency Emergency Response cluster_disposal Final Disposal start Furo[3,2-c]pyridine-7-carbonitrile (Product or in Solution) is_waste Is material considered waste? start->is_waste spill Accidental Spill? start->spill collect Collect in a designated, compatible, and sealed container is_waste->collect Yes spill_protocol Follow Minor Spill Protocol: 1. Secure Area & Don PPE 2. Absorb & Contain 3. Collect Residue for Disposal spill->spill_protocol Yes label_waste Label container immediately: 'Hazardous Waste' + Contents collect->label_waste store_saa Store in Satellite Accumulation Area (SAA) Segregate from incompatibles label_waste->store_saa is_full Container Full? store_saa->is_full spill_protocol->collect request_pickup Contact EHS Office for Hazardous Waste Pickup is_full->request_pickup Yes

Caption: Decision workflow for the safe handling and disposal of Furo[3,2-c]pyridine-7-carbonitrile.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]

  • National Center for Biotechnology Information (NCBI), PubChem. Furo[3,2-c]pyridine Compound Summary. [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER). [Link]

  • Public Health England. (2015). Pyridine: incident management. [Link]

  • Queen Mary University of London. Spill procedure: Clean-up guidance. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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